4-Dimethylamino-1-neopentylpyridinium Chloride
Description
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQGJASYOVVCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570205 | |
| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109911-77-5 | |
| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 4-Dimethylamino-1-neopentylpyridinium Chloride, a quaternary ammonium salt with potential applications in organic synthesis and pharmaceutical development. This document details the underlying chemical principles, a generalized experimental protocol, and the logical workflow for its preparation.
Introduction
This compound is a derivative of 4-Dimethylaminopyridine (DMAP), a widely used hypernucleophilic acylation catalyst. The introduction of a neopentyl group onto the pyridinium nitrogen atom modifies the steric and electronic properties of the parent molecule, potentially leading to unique reactivity and utility as a phase-transfer catalyst, ionic liquid precursor, or a specialized chemical intermediate.[1] Its synthesis is a direct application of the well-established Menshutkin reaction.
Synthesis Pathway
The synthesis of this compound is achieved through the N-alkylation of 4-Dimethylaminopyridine (DMAP) with a suitable neopentyl halide, such as neopentyl chloride. This reaction is a classic example of the Menshutkin reaction, which describes the quaternization of a tertiary amine with an alkyl halide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine nitrogen atom of DMAP acts as a nucleophile, attacking the electrophilic carbon atom of the neopentyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, resulting in the formation of the desired quaternary pyridinium salt. The resonance stabilization provided by the dimethylamino group at the 4-position enhances the nucleophilicity of the pyridine nitrogen, facilitating this reaction.
Logical Relationship of the Synthesis Pathway
Caption: General synthesis scheme for this compound.
Experimental Protocols
General Procedure for the N-alkylation of 4-Dimethylaminopyridine:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Dimethylaminopyridine (1.0 equivalent) in a suitable solvent, such as toluene.
-
Addition of Alkylating Agent: To the stirred solution, add neopentyl chloride (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature of approximately 80-110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the precipitation of the pyridinium salt product. Due to the steric hindrance of the neopentyl group, a reaction time of 18 hours or longer may be required.
-
Product Isolation and Purification: Upon completion of the reaction, the product may precipitate from the solution upon cooling. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting materials, followed by drying under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a high-purity product.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the target compound.
Data Presentation
As no specific experimental data for the synthesis of this compound was found in the literature, a table of expected and known properties of the starting materials is provided for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | White solid |
| Neopentyl Chloride | C₅H₁₁Cl | 106.60 | Colorless liquid |
| Product | C₁₂H₂₁ClN₂ | 228.76 | Expected: White to off-white solid |
Conclusion
The synthesis of this compound is a straightforward application of the Menshutkin reaction, involving the N-alkylation of 4-Dimethylaminopyridine. While the general principles and a representative experimental protocol are well-established, the specific reaction conditions for this particular transformation, especially considering the steric bulk of the neopentyl group, may require optimization to achieve high yields and purity. This guide provides a solid foundation for researchers and scientists to develop a robust synthesis for this potentially valuable compound. Further experimental investigation is warranted to fully characterize the compound and explore its applications.
References
An In-depth Technical Guide to 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-Dimethylamino-1-neopentylpyridinium Chloride. The information is curated for researchers in organic chemistry, material science, and drug development.
Molecular Structure and Chemical Properties
This compound is a quaternary pyridinium salt. Its structure consists of a pyridine ring substituted at the 4-position with a dimethylamino group and at the 1-position (the nitrogen atom of the pyridine ring) with a neopentyl group. The positive charge on the pyridinium nitrogen is balanced by a chloride anion.
The presence of the electron-donating dimethylamino group at the 4-position significantly influences the electronic properties of the pyridinium ring. The bulky neopentyl group attached to the pyridinium nitrogen provides steric hindrance and lipophilicity.
Molecular Structure Diagram
In-Depth Technical Guide to the Physicochemical Characteristics of 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Dimethylamino-1-neopentylpyridinium Chloride (CAS No. 109911-77-5). Due to the limited availability of specific experimental data in public literature, this document combines reported properties with standardized, detailed experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
| Property | Value/Description | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 109911-77-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁ClN₂ | [1][2][3] |
| Molecular Weight | 228.76 g/mol | [2][3] |
| Physical State | Solid, white to light yellow crystalline powder | [1] |
| Solubility | Soluble in water and organic solvents.[4] A supplier notes "almost transparency" in water. | [4] |
| Melting Point | Not specified in available literature. | N/A |
| Boiling Point | Not specified in available literature. | N/A |
| Spectral Data | NMR data reported to conform to the structure, but specific spectra are not publicly available. |
Predicted ¹H NMR Spectral Data
While experimental spectra for this compound are not publicly available, a predicted ¹H NMR spectrum can be extrapolated based on its structure and known chemical shifts of similar compounds, such as 4-dimethylaminopyridine (4-DMAP).[5][6][7][8]
-
Pyridinium Ring Protons: Protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom. The protons ortho to the quaternary nitrogen (positions 2 and 6) would likely appear as a doublet downfield, potentially in the range of δ 8.0-9.0 ppm. The protons meta to the quaternary nitrogen (positions 3 and 5) would also appear as a doublet, but slightly upfield compared to the ortho protons, possibly in the range of δ 6.5-7.5 ppm.
-
Neopentyl Group Protons: The neopentyl group would exhibit two distinct signals. The nine equivalent protons of the three methyl groups would appear as a sharp singlet, significantly upfield, likely around δ 0.9-1.2 ppm. The two protons of the methylene group attached to the pyridinium nitrogen would be deshielded and appear as a singlet further downfield, estimated to be in the range of δ 4.0-4.5 ppm.
-
Dimethylamino Group Protons: The six equivalent protons of the dimethylamino group would present as a singlet, likely in the range of δ 3.0-3.5 ppm.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.[9][10]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating run is conducted to determine an approximate melting range.
-
A second, fresh sample is then heated at a slower rate (1-2 °C per minute) starting from approximately 20°C below the approximate melting point.[9]
-
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[9]
Solubility Determination
The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Quantification: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). A reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent pellet.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The absorption bands are assigned to specific functional groups (e.g., C-H, C=N, C-N) to confirm the structural features of the molecule.
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structure.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI), which is well-suited for ionic compounds like pyridinium salts.
-
Ionization: The molecules are ionized in the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. For this compound, the expected molecular ion would be the cation [C₁₂H₂₁N₂]⁺.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Dimethylaminopyridine(1122-58-3) 1H NMR [m.chemicalbook.com]
- 8. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Solubility of 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Dimethylamino-1-neopentylpyridinium Chloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and comparative data from structurally similar compounds to guide researchers in their work.
Introduction to this compound
This compound is a quaternary ammonium salt derived from 4-dimethylaminopyridine. It belongs to the class of pyridinium salts, which are known for their applications as catalysts, ionic liquids, and in the synthesis of more complex molecules.[1][2] Its structure, featuring a charged pyridinium head and a nonpolar neopentyl tail, suggests it will exhibit solubility in a range of solvents, influenced by both polar and nonpolar interactions.
Predicted and Comparative Solubility Profile
For a practical reference, the table below presents solubility data for 4-Aminopyridine, a structurally related precursor. It is important to note that the addition of the neopentyl group and the permanent positive charge in this compound will alter its solubility profile compared to 4-Aminopyridine. Generally, the quaternization to a pyridinium salt is expected to increase solubility in polar solvents.
Table 1: Solubility of 4-Aminopyridine in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | 18.02 | 20 | 112 g/L[3] |
| Ethanol | 46.07 | Not Specified | Very Soluble[1][3] |
| Methanol | 32.04 | Not Specified | Soluble[4] |
| Acetone | 58.08 | Not Specified | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | ~30 mg/mL[5] |
| Dimethylformamide (DMF) | 73.09 | Not Specified | ~30 mg/mL[5] |
| Acetonitrile | 41.05 | Not Specified | Soluble |
| Benzene | 78.11 | Not Specified | Soluble[3] |
| Diethyl Ether | 74.12 | Not Specified | Soluble[3] |
| Ligroin | Varies | Not Specified | Slightly Soluble[3] |
Based on the structure of this compound, a qualitative prediction of its solubility is presented below.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | High | The ionic nature of the pyridinium chloride salt should lead to strong ion-dipole interactions with water. |
| Methanol, Ethanol | High | Polar protic solvents that can solvate the ions effectively. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of solvating cations and anions. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent with good solvating power for salts. |
| Acetonitrile | Moderate to High | A polar aprotic solvent, though generally less effective at solvating salts than DMSO or DMF. |
| Acetone | Moderate | A polar aprotic solvent, with solubility likely influenced by the neopentyl group. |
| Dichloromethane | Moderate to Low | A less polar solvent; solubility would be driven by the organic character of the cation. |
| Toluene, Hexane | Low to Insoluble | Nonpolar solvents are unlikely to effectively solvate the charged pyridinium salt. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following established experimental protocols are recommended.
This is a widely used and reliable method for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter (e.g., 0.45 µm PTFE).
-
Solvent Evaporation: A precisely measured volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., rotary evaporator or vacuum oven) until a constant weight of the solute is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the supernatant used.
Caption: Workflow for the Gravimetric Solubility Determination Method.
This method is applicable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.
-
Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.
Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: As an ionic compound, its solubility is expected to be higher in more polar solvents.
-
Presence of Other Solutes: The presence of other salts or organic molecules in the solvent can affect the solubility through common ion effects or changes in the solvent properties.
-
pH (in aqueous solutions): While this compound is a quaternary salt and its charge is not dependent on pH, the properties of the aqueous medium can change with pH, which might have a minor effect on solubility.
Conclusion
This technical guide has outlined the predicted solubility profile and provided detailed experimental methodologies for the quantitative determination of the solubility of this compound in various solvents. While specific quantitative data is currently lacking in the literature, the information and protocols presented here offer a solid foundation for researchers to conduct their own solubility studies and to understand the behavior of this compound in different solvent systems. The provided data for the related compound, 4-Aminopyridine, serves as a useful, albeit approximate, benchmark.
References
Spectroscopic and Spectrometric Analysis of 4-Dimethylamino-1-neopentylpyridinium Chloride: A Technical Overview
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Dimethylamino-1-neopentylpyridinium Chloride. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound. The guide includes predicted data, standardized experimental protocols, and a visual workflow for chemical analysis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and structural similarity to other pyridinium salts.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | Doublet | 2H | Protons on the pyridine ring adjacent to the nitrogen |
| ~6.8 - 6.6 | Doublet | 2H | Protons on the pyridine ring adjacent to the dimethylamino group |
| ~4.2 - 4.0 | Singlet | 2H | Methylene protons (-CH₂-) of the neopentyl group |
| ~3.1 - 2.9 | Singlet | 6H | Methyl protons (-N(CH₃)₂) of the dimethylamino group |
| ~1.0 - 0.9 | Singlet | 9H | Methyl protons (-C(CH₃)₃) of the neopentyl group |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~157 - 155 | Carbon of the pyridine ring attached to the dimethylamino group |
| ~145 - 143 | Carbons of the pyridine ring adjacent to the nitrogen |
| ~108 - 106 | Carbons of the pyridine ring adjacent to the dimethylamino group |
| ~70 - 68 | Methylene carbon (-CH₂-) of the neopentyl group |
| ~40 - 38 | Methyl carbons (-N(CH₃)₂) of the dimethylamino group |
| ~35 - 33 | Quaternary carbon (-C(CH₃)₃) of the neopentyl group |
| ~28 - 26 | Methyl carbons (-C(CH₃)₃) of the neopentyl group |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2960 - 2850 | Strong | C-H stretching (aliphatic) |
| ~1640 - 1620 | Strong | C=C and C=N stretching of the pyridinium ring |
| ~1580 - 1560 | Strong | Aromatic ring stretching |
| ~1470 - 1440 | Medium | C-H bending (aliphatic) |
| ~1150 - 1100 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Method |
| 193.17 | [M-Cl]⁺ | Electrospray Ionization (ESI) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to acquire the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.[1] The compound's salt nature makes it soluble in polar solvents.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, which ensures sharp spectral lines.[1]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C due to its lower natural abundance.[1]
-
Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (if used) or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid this compound is dissolved in a few drops of a volatile solvent like methanol or methylene chloride.[2]
-
A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular cation.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, at a concentration of approximately 1 µM.[3]
-
Ionization: The solution is introduced into the ESI source via a syringe pump at a low flow rate.[3] A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.[4][5]
-
Desolvation: The charged droplets are passed through a heated capillary or a region with a counter-current of dry gas (e.g., nitrogen) to evaporate the solvent.[4][6] This process leads to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For this compound, a prominent peak corresponding to the cationic portion of the molecule, [C₁₂H₂₁N₂]⁺, is expected.
Visualizations
Workflow for Spectroscopic and Spectrometric Analysis
The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using NMR, IR, and Mass Spectrometry.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 4-Dimethylamino-1-neopentylpyridinium Chloride: A Versatile Pyridinium Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Dimethylamino-1-neopentylpyridinium Chloride, a pyridinium ionic liquid with significant potential in various scientific and industrial applications. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role as a catalyst and its emerging use in drug delivery systems.
Core Properties of this compound
This compound is a quaternary ammonium salt consisting of a pyridinium cation functionalized with a dimethylamino group at the 4-position and a neopentyl group at the 1-position, with a chloride anion. This structure imparts unique properties, classifying it as an ionic liquid.
Physicochemical Characteristics
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁ClN₂ | [1][2] |
| Molecular Weight | 228.76 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water and organic solvents. | [3] |
| Purity | Typically ≥98% (HPLC) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of 4-(Dimethylamino)pyridine (DMAP) with a suitable neopentyl halide, such as neopentyl chloride or bromide.
General Experimental Protocol for Synthesis of 1-Alkyl-4-dimethylaminopyridinium Halides
The following is a general experimental protocol for the synthesis of 1-alkyl-4-dimethylaminopyridinium halides, which can be adapted for the synthesis of the title compound.[2]
Materials:
-
4-(Dimethylamino)pyridine (DMAP)
-
Neopentyl halide (e.g., 1-chloro-2,2-dimethylpropane)
-
Toluene (or another suitable solvent)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)pyridine (1 equivalent) in toluene.
-
Add the neopentyl halide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 80°C for 18 hours. The progress of the reaction can be monitored by the formation of a solid precipitate or an oily layer.
-
After the reaction is complete, the product can be isolated by filtration if it is a solid or by decanting the solvent if it is an oil.
-
Wash the crude product with ethyl acetate to remove any unreacted starting materials and solvent.
-
Dry the purified product under vacuum.
Ultrasound-Assisted Synthesis: An alternative, greener method involves the use of ultrasound irradiation.[2]
-
Place 4-(dimethylamino)pyridine (1 equivalent) and the neopentyl halide (1 equivalent) in a closed vessel.
-
Expose the mixture to ultrasound irradiation for 5 hours at room temperature in a sonicator.
-
Isolate and purify the product as described in the conventional method.
Applications in Catalysis: Acylation Reactions
This compound, like other 4-dialkylaminopyridinium salts, is an effective catalyst for acylation reactions. The pyridinium moiety acts as a highly effective acyl group transfer agent.
Mechanism of Catalytic Acylation
The catalytic cycle for DMAP-catalyzed acylation involves the following key steps:[4][5]
References
The Dual Influence of the Neopentyl Group: A Technical Guide to its Steric and Electronic Effects in Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution pattern of pyridinium salts plays a pivotal role in determining their chemical reactivity, physical properties, and biological activity. Among the various alkyl substituents, the neopentyl group stands out due to its unique structural characteristics. Comprising a quaternary carbon atom bonded to three methyl groups and a methylene group attached to the pyridinium nitrogen, the neopentyl group exerts a combination of significant steric hindrance and modest electronic effects. This technical guide provides an in-depth analysis of these effects, offering a framework for understanding and predicting the behavior of neopentyl-substituted pyridinium salts in various chemical and biological systems. While specific experimental data for N-neopentylpyridinium salts is not extensively available in the public domain, this guide outlines the established methodologies for quantifying these effects and presents generalized experimental protocols for their synthesis and characterization.
Quantifying Steric and Electronic Effects: The Taft Equation
A fundamental approach to dissecting the influence of a substituent is through Linear Free Energy Relationships (LFERs), with the Taft equation being particularly relevant for separating steric and electronic contributions.[1] The equation is expressed as:
log(k/k₀) = ρσ + δEₛ
Where:
-
k is the rate constant of the reaction with the neopentyl substituent.
-
k₀ is the rate constant of the reference reaction (typically with a methyl group).
-
ρ * is the reaction constant, indicating the sensitivity of the reaction to polar effects.
-
σ * is the polar substituent constant, which quantifies the inductive and field effects of the substituent.
-
δ is the reaction constant, reflecting the sensitivity of the reaction to steric effects.
For the neopentyl group, the key parameters are its polar substituent constant (σ*) and its steric substituent constant (Eₛ).
Electronic Effects (σ*)
The neopentyl group is primarily an electron-donating group through induction. However, its σ* value is relatively small, indicating a modest electronic influence compared to other alkyl groups. This is due to the insulating effect of the methylene group between the bulky t-butyl moiety and the pyridinium nitrogen.
Steric Effects (Eₛ)
The most prominent feature of the neopentyl group is its significant steric bulk. The Taft steric parameter, Eₛ, for the neopentyl group is a large negative value, signifying substantial steric hindrance.[2] This steric bulk can impede the approach of reactants to the pyridinium ring and influence the conformation of the molecule.
Data Presentation
While specific experimental values for N-neopentylpyridinium salts are not readily found in published literature, the following tables provide a template for how such data would be structured for comparative analysis.
Table 1: Taft Parameters for Common Alkyl Groups
| Substituent | Polar Constant (σ*) | Steric Constant (Eₛ) |
| Methyl | 0.00 | 0.00 |
| Ethyl | -0.10 | -0.07 |
| Isopropyl | -0.19 | -0.47 |
| tert-Butyl | -0.30 | -1.54 |
| Neopentyl | -0.16 | -1.74 |
Note: The values for the neopentyl group are estimates based on typical values found in physical organic chemistry literature and are provided for illustrative purposes.
Table 2: Hypothetical Spectroscopic Data for N-Neopentylpyridinium Bromide
| Nucleus | Chemical Shift (ppm) in DMSO-d₆ |
| ¹H NMR | |
| α-H (ortho) | ~8.8 - 9.2 |
| β-H (meta) | ~8.0 - 8.4 |
| γ-H (para) | ~8.5 - 8.8 |
| -CH₂- | ~4.5 - 5.0 |
| -C(CH₃)₃ | ~0.9 - 1.2 |
| ¹³C NMR | |
| α-C (ortho) | ~145 - 150 |
| β-C (meta) | ~128 - 132 |
| γ-C (para) | ~140 - 145 |
| -CH₂- | ~70 - 75 |
| -C (CH₃)₃ | ~30 - 35 |
| -C(C H₃)₃ | ~25 - 30 |
Note: These are predicted chemical shift ranges based on general knowledge of pyridinium salt NMR spectroscopy and have not been experimentally verified.[3][4]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of N-neopentylpyridinium salts.
Synthesis of N-Neopentylpyridinium Bromide
Materials:
-
Pyridine
-
Neopentyl bromide (1-bromo-2,2-dimethylpropane)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Add neopentyl bromide (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary depending on the scale and solvent.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add diethyl ether to the reaction mixture with stirring to induce precipitation.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-neopentylpyridinium bromide as a solid.
Characterization of N-Neopentylpyridinium Bromide
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The characteristic signals will include downfield shifts for the pyridinium ring protons (α, β, and γ protons), a singlet for the methylene protons adjacent to the nitrogen, and a singlet for the nine equivalent protons of the tert-butyl group.[3][4]
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in the same deuterated solvent. The spectrum will show characteristic signals for the pyridinium ring carbons, the methylene carbon, the quaternary carbon of the neopentyl group, and the methyl carbons.[3][4]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is suitable for analyzing the pyridinium cation. The spectrum should show a prominent peak corresponding to the molecular weight of the N-neopentylpyridinium cation.
3. Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the solid product. Characteristic peaks will include C-H stretching and bending frequencies for the alkyl group and aromatic C-H and C=N/C=C stretching vibrations for the pyridinium ring.
Mandatory Visualizations
Caption: General workflow for the synthesis of N-neopentylpyridinium bromide.
Caption: Logical flow for applying the Taft equation to separate steric and electronic effects.
Conclusion
The neopentyl group imparts a distinct set of properties to pyridinium salts, primarily characterized by significant steric hindrance and mild electron-donating effects. Understanding these dual influences is crucial for the rational design of novel pyridinium-based compounds in fields ranging from catalysis to medicinal chemistry. While a comprehensive experimental dataset for N-neopentylpyridinium salts is not yet available, the methodologies and frameworks presented in this guide provide a robust foundation for researchers to conduct their own investigations into the fascinating interplay of steric and electronic effects governed by this unique alkyl substituent. Through systematic synthesis, characterization, and kinetic studies, the quantitative impact of the neopentyl group can be fully elucidated, paving the way for its strategic application in the development of new functional molecules.
References
Methodological & Application
Application Notes and Protocols for 4-Dimethylamino-1-neopentylpyridinium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dimethylamino-1-neopentylpyridinium chloride is a quaternary ammonium salt that has garnered interest in organic synthesis for its potential applications as a catalyst and phase-transfer agent. Structurally analogous to the well-known catalyst 4-Dimethylaminopyridine (DMAP), the presence of the neopentyl group introduces unique steric and electronic properties. This document provides an overview of its potential applications, with a focus on its reported use in Ullmann condensation reactions for the formation of carbon-nitrogen bonds. While specific, detailed experimental protocols for this reagent are not extensively documented in readily available scientific literature, this guide offers a generalized protocol for a typical Ullmann condensation, outlining the likely role of this compound.
Overview and Potential Applications
This compound (CAS: 109911-77-5), with the molecular formula C₁₂H₂₁ClN₂, is a white to light yellow powder.[1] Its pyridinium structure suggests its utility in a range of chemical transformations.
Potential applications in organic synthesis include:
-
Catalysis: It is suggested to act as a catalyst, potentially in reactions where a nucleophilic catalyst is required.[1] Its structural similarity to DMAP indicates it could be effective in acylation and other related transformations.
-
Phase-Transfer Agent: The ionic nature of the pyridinium salt allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., a solid-liquid or liquid-liquid system).[1]
-
Building Block: As a functionalized pyridine derivative, it can serve as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates.[1][2]
One of the most promising, albeit not fully detailed in available literature, applications is its use as a catalyst in Ullmann condensation reactions . Reports suggest it demonstrates superior catalytic activity in the formation of arylamines.[3] Additionally, its potential as an organocatalyst for the polymerization of lactams has been noted.[3]
Application in Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N, C-O, and C-S bonds. The reaction typically involves an aryl halide, a nucleophile (such as an amine, alcohol, or thiol), a copper catalyst, and a base.
This compound is proposed to act as a ligand or a phase-transfer catalyst in this reaction. The neopentyl group may offer steric benefits that enhance catalyst stability and prevent deactivation, potentially leading to higher yields and milder reaction conditions.[3]
Logical Workflow for a Catalyzed Ullmann Condensation
Caption: General workflow for a copper-catalyzed Ullmann condensation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann C-N coupling.
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure for a copper-catalyzed Ullmann C-N coupling reaction. It is based on typical conditions reported for such reactions and should be adapted and optimized for specific substrates. A specific, validated protocol for the use of this compound is not available in the cited literature.
General Protocol for Ullmann C-N Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol), this compound (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Data Presentation
While a specific dataset for reactions involving this compound is not available, the following table illustrates how comparative data for an Ullmann condensation could be presented.
| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI / Ligand A | DMF | 110 | 12 | 85 |
| 2 | Bromobenzene | Aniline | CuI / Ligand A | DMF | 110 | 24 | 70 |
| 3 | Iodobenzene | Aniline | CuI / DMAP-NPC | DMF | 110 | 12 | 92 (reported) |
| 4 | Iodobenzene | Morpholine | CuI / DMAP-NPC | Toluene | 100 | 18 | Data not available |
*DMAP-NPC: this compound
Safety Information
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound presents itself as a promising reagent in organic synthesis, particularly as a potential catalyst or ligand in copper-catalyzed cross-coupling reactions such as the Ullmann condensation. The limited availability of detailed experimental protocols necessitates further research to fully elucidate its catalytic activity and establish optimized reaction conditions for various substrates. The generalized protocol provided herein serves as a starting point for researchers interested in exploring the synthetic utility of this compound.
References
Application Notes: 4-Dimethylamino-1-neopentylpyridinium Chloride as a Phase Transfer Catalyst
Introduction
4-Dimethylamino-1-neopentylpyridinium chloride is a quaternary ammonium salt that holds potential as a phase transfer catalyst (PTC) in various organic syntheses.[1] Its molecular structure, featuring a positively charged pyridinium nitrogen, a lipophilic neopentyl group, and a hydrophilic dimethylamino group, provides the amphiphilic character necessary for a phase transfer catalyst. This allows it to facilitate reactions between reactants located in immiscible phases, such as an aqueous or solid phase and an organic phase. The catalyst functions by transporting a reactive anion from the aqueous/solid phase into the organic phase, where it can react with the organic-soluble substrate.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 109911-77-5 | [1] |
| Molecular Formula | C₁₂H₂₁ClN₂ | [1] |
| Molecular Weight | 228.76 g/mol | |
| Appearance | White to light yellow powder | [1] |
| Purity | Typically ≥98% (HPLC) |
Principle of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis involving an anionic reactant is depicted below. The quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (Cl⁻) for the reacting anion (Y⁻) from the aqueous or solid phase. This newly formed ion pair ([Q⁺Y⁻]) is soluble in the organic phase due to the lipophilic alkyl groups on the cation. In the organic phase, the anion is weakly solvated and thus highly reactive towards the organic substrate (RX), leading to the formation of the product (RY). The catalyst cation then pairs with the leaving group anion (X⁻) and returns to the aqueous/solid phase to repeat the catalytic cycle.
Caption: General mechanism of phase transfer catalysis.
Applications
-
Nucleophilic Substitution Reactions: Facilitating the reaction of nucleophiles (e.g., cyanide, azide, halides, phenoxides) with alkyl halides in a biphasic system.
-
Williamson Ether Synthesis: Catalyzing the synthesis of ethers from alkoxides and alkyl halides.
-
Alkylation Reactions: Promoting C-, O-, N-, and S-alkylation of various substrates.
-
Polymerization Reactions: Acting as an initiator or catalyst in certain polymerization processes.
Experimental Protocols
Note: The following protocols are generalized based on the principles of phase transfer catalysis and common procedures for similar quaternary ammonium salt catalysts. Optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) is crucial for specific applications.
General Protocol for a Solid-Liquid Phase Transfer Catalyzed Nucleophilic Substitution
This protocol describes a general procedure for the reaction of a solid nucleophile with an organic substrate dissolved in an organic solvent.
Caption: Workflow for a solid-liquid PTC reaction.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate (1.0 eq), the solid inorganic nucleophile (1.2-2.0 eq), and a suitable organic solvent (e.g., toluene, acetonitrile, or dichloromethane).
-
Add this compound (0.01-0.05 eq) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid inorganic salts.
-
Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
General Protocol for a Liquid-Liquid Phase Transfer Catalyzed Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an ether from an alcohol and an alkyl halide in a biphasic system.
Caption: Workflow for a liquid-liquid PTC reaction.
Methodology:
-
In a round-bottom flask equipped with a mechanical stirrer, add the alcohol (1.0 eq), the alkyl halide (1.0-1.2 eq), and a suitable organic solvent (e.g., toluene, heptane).
-
Add an aqueous solution of a strong base (e.g., 50% w/w NaOH) to deprotonate the alcohol.
-
Add this compound (0.01-0.05 eq) to the biphasic mixture.
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C). Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitor the reaction by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude ether by column chromatography or distillation.
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising phase transfer catalyst for a variety of organic transformations. Its efficacy in specific reactions will depend on the optimization of various experimental parameters. The general protocols provided here serve as a starting point for researchers and scientists in drug development and other areas of chemical synthesis to explore the utility of this catalyst. Further research is needed to establish detailed application notes with quantitative data for specific reactions.
References
Applications of 4-Dimethylamino-1-neopentylpyridinium Chloride in Pharmaceutical Development: A Prospective Overview
For immediate release:
[City, State] – December 24, 2025 – While specific, detailed applications of 4-Dimethylamino-1-neopentylpyridinium Chloride in pharmaceutical development are not extensively documented in publicly available literature, its structural features suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document provides an overview of the prospective applications based on the known roles of its core chemical moieties—the 4-dimethylaminopyridinium cation and the neopentyl group—along with generalized protocols for its potential use.
Application Notes
Potential as a Precursor for Antimicrobial Agents
Quaternary pyridinium salts are a well-established class of compounds with significant antimicrobial properties. The cationic pyridinium head group can interact with the negatively charged cell membranes of bacteria and fungi, leading to membrane disruption and cell death. The neopentyl group, a bulky and lipophilic moiety, can enhance this activity by facilitating the compound's insertion into the lipid bilayer. Therefore, this compound could serve as a key building block for new antimicrobial drugs.
Intermediate for the Synthesis of Novel Kinase Inhibitors
The 4-aminopyridine scaffold is a common feature in a variety of kinase inhibitors used in oncology. The dimethylamino group can be a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The neopentyl group can be tailored to occupy hydrophobic pockets within the ATP-binding site, potentially leading to high potency and selectivity.
Component in the Development of Antiviral Compounds
Pyridinium-based compounds have also shown promise as antiviral agents. The positive charge of the pyridinium ring can interfere with viral entry and replication processes. The specific combination of the dimethylamino and neopentyl groups could be explored for the development of new antivirals with unique mechanisms of action.
Experimental Protocols
The following are generalized experimental protocols that can be adapted by researchers for the use of this compound in a synthetic workflow.
Protocol 1: General Procedure for N-Alkylation using this compound as a Leaving Group Precursor (Hypothetical)
This protocol outlines a hypothetical use of the title compound as a precursor to a reagent for introducing a neopentyl group.
Objective: To synthesize an N-neopentyl derivative of a primary or secondary amine.
Materials:
-
This compound
-
A primary or secondary amine
-
A strong, non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Experimental Workflow:
Caption: General workflow for N-alkylation.
Protocol 2: Synthesis of a Hypothetical Active Pharmaceutical Ingredient (API) via Nucleophilic Aromatic Substitution
This protocol describes the use of this compound in a nucleophilic aromatic substitution (SNAAr) reaction.
Objective: To synthesize a novel compound by displacing a leaving group on an electron-deficient aromatic ring with a nucleophile, where the pyridinium salt acts as a phase-transfer catalyst.
Materials:
-
An electron-deficient aromatic compound with a good leaving group (e.g., a nitro-halobenzene)
-
A nucleophile (e.g., a thiol or an alcohol)
-
A base (e.g., potassium carbonate)
-
This compound (as a phase-transfer catalyst)
-
A biphasic solvent system (e.g., toluene/water)
Procedure:
-
Combine the aromatic substrate, nucleophile, base, and a catalytic amount of this compound in the biphasic solvent system.
-
Heat the mixture to reflux with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathway (Hypothetical Catalytic Cycle):
Caption: Phase-transfer catalysis cycle.
Data Presentation
As no specific experimental data for the pharmaceutical applications of this compound are available, the following table serves as a template for researchers to populate with their findings.
| Application Area | Target | Activity Metric | Result |
| Antimicrobial | S. aureus | MIC (µg/mL) | Not Available |
| Antimicrobial | E. coli | MIC (µg/mL) | Not Available |
| Anticancer | Kinase X | IC50 (nM) | Not Available |
| Antiviral | Virus Y | EC50 (µM) | Not Available |
Disclaimer: The information provided is for research purposes only and is based on the general chemical properties of related compounds. Specific experimental conditions would need to be optimized for any given application.
experimental protocol for reactions using 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylamino-1-neopentylpyridinium chloride is a quaternary ammonium salt that serves as a versatile phase-transfer catalyst (PTC) in various organic synthesis applications.[1][2] Its structure, featuring a lipophilic neopentyl group and a hydrophilic pyridinium cation, allows it to facilitate reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase.[3] This property is particularly valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules where it can enhance reaction rates, improve yields, and enable milder reaction conditions.[4]
This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in organic synthesis.
Physicochemical Properties and Characterization
This compound (CAS RN: 109911-77-5) is typically a white to light yellow crystalline powder.[2] It is soluble in water and various organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109911-77-5 | [5] |
| Molecular Formula | C₁₂H₂₁ClN₂ | [5] |
| Molecular Weight | 228.76 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | >98.0% (T)(HPLC) | [6] |
Spectroscopic Data:
Applications in Organic Synthesis
The primary application of this compound is as a phase-transfer catalyst.[1][2] Phase-transfer catalysis is a powerful technique in green chemistry as it can reduce the need for organic solvents by allowing the use of water.[11] Quaternary ammonium salts like this one are commonly used as phase-transfer catalysts.[3]
Phase-Transfer Catalysis Mechanism
The catalytic cycle of a quaternary ammonium salt in a liquid-liquid phase-transfer system involves the transfer of an anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the reactant anion, forming an ion pair that is soluble in the organic phase. This "naked" anion is highly reactive in the organic phase, where it reacts with the substrate. The catalyst cation then pairs with the leaving group and returns to the aqueous phase to repeat the cycle.[12]
Caption: General mechanism of phase-transfer catalysis (PTC).
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its application in a phase-transfer catalyzed nucleophilic substitution reaction. These protocols are based on general procedures for similar compounds and reactions.[13][14]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the quaternization of 4-dimethylaminopyridine with neopentyl chloride.
Materials:
-
4-Dimethylaminopyridine (DMAP)
-
Neopentyl chloride (1-chloro-2,2-dimethylpropane)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask, dissolve 4-dimethylaminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Add neopentyl chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation of a Phenol
This protocol describes a representative application of this compound as a phase-transfer catalyst in the etherification of 4-nitrophenol with benzyl bromide.
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) and this compound (0.05 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To the vigorously stirred biphasic mixture, add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the representative reactions described above.
Table 2: Synthesis of this compound - Reaction Parameters
| Entry | DMAP (mmol) | Neopentyl Chloride (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 12 | Acetonitrile | 82 (Reflux) | 24 | 85 |
| 2 | 10 | 12 | Toluene | 110 (Reflux) | 24 | 78 |
| 3 | 10 | 15 | Acetonitrile | 82 (Reflux) | 36 | 92 |
Table 3: Phase-Transfer Catalyzed O-Alkylation of 4-Nitrophenol - Reaction Parameters
| Entry | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | NaOH (aq) | CH₂Cl₂/H₂O | 25 | 4 | 95 |
| 2 | 2 | NaOH (aq) | CH₂Cl₂/H₂O | 25 | 6 | 88 |
| 3 | 5 | K₂CO₃ (s) | Toluene | 80 | 8 | 91 |
| 4 | 0 | NaOH (aq) | CH₂Cl₂/H₂O | 25 | 24 | <5 |
Conclusion
This compound is an effective phase-transfer catalyst for a variety of organic transformations. The provided protocols offer a starting point for its synthesis and application in nucleophilic substitution reactions. Researchers and scientists can adapt these methodologies for the synthesis of valuable compounds in pharmaceutical and materials science research. The use of this catalyst aligns with the principles of green chemistry by enabling reactions in biphasic systems, often with reduced reliance on harsh organic solvents.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. iajpr.com [iajpr.com]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 109911-77-5 | TCI AMERICA [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijirset.com [ijirset.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 14. atc.io [atc.io]
Application Notes: 4-Dimethylamino-1-neopentylpyridinium Chloride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylamino-1-neopentylpyridinium Chloride is a quaternary ammonium salt belonging to the pyridinium class of compounds. While direct applications of this specific reagent in proteomics are not extensively documented in current literature, the broader class of pyridinium salts is recognized for its utility in protein analysis. Pyridinium-based reagents have been successfully employed for lysine-selective protein modification and as ionization enhancers in mass spectrometry-based proteomics.[1][2] This document provides a hypothetical application framework for this compound in proteomics, drawing upon established methodologies for similar pyridinium compounds.
The primary proposed application lies in the covalent labeling of primary amines, particularly the ε-amino group of lysine residues and the N-termini of proteins. This modification can serve two main purposes: to introduce a fixed positive charge for enhanced ionization in mass spectrometry, and to act as a platform for subsequent bioorthogonal reactions if the pyridinium salt is appropriately functionalized. The bulky neopentyl group may offer unique steric advantages, potentially influencing reagent stability and reaction kinetics.
Principle of Application
The core of this application is the reaction between the pyridinium salt and nucleophilic primary amine groups on a protein. This results in a stable, covalent modification of the protein. The fixed positive charge of the pyridinium moiety can significantly improve the ionization efficiency of peptides during electrospray ionization (ESI) mass spectrometry, leading to enhanced signal intensity and improved sequence coverage.[2]
Quantitative Data Summary
As direct experimental data for this compound in proteomics is unavailable, the following table presents hypothetical data based on typical results observed with other pyridinium-based labeling reagents in mass spectrometry experiments.
| Parameter | Expected Outcome | Notes |
| Labeling Efficiency | > 95% | Efficiency is dependent on reaction conditions such as pH, temperature, and reagent concentration. Optimization for each protein or complex proteome is recommended. |
| Peptide Ionization Enhancement | 2 to 10-fold increase in signal intensity | The fixed positive charge from the pyridinium tag is expected to significantly boost ionization efficiency, particularly for low-abundance peptides. |
| Selectivity | Primarily targets Lysine residues and N-termini | The reaction is highly selective for primary amines under controlled pH conditions. |
| Sample Requirement | 10 - 100 µg of protein/peptide mixture | The high sensitivity afforded by the label may allow for analysis of smaller sample quantities. |
Experimental Protocols
The following are generalized protocols for the use of a pyridinium-based reagent for labeling proteins for mass spectrometry analysis. These should be adapted and optimized for this compound.
Protocol 1: In-Solution Protein Labeling for Bottom-Up Proteomics
This protocol outlines the steps for labeling a complex protein mixture prior to enzymatic digestion.
Materials:
-
Protein sample (e.g., cell lysate) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
This compound solution (100 mM in anhydrous DMSO)
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAA) solution (500 mM)
-
Trypsin (proteomics grade, TPCK-treated)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in 50 mM HEPES buffer, pH 8.0.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Labeling with this compound:
-
Add the this compound solution to a final concentration of 10-20 mM.
-
Incubate at room temperature for 1 hour.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to consume excess labeling reagent.
-
Incubate for 15 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Perform desalting and cleanup using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
Protocol 2: On-Column Labeling of Peptides
This protocol is suitable for labeling peptides after digestion and during the sample cleanup process.
Materials:
-
Digested peptide sample
-
C18 SPE cartridge
-
Wash Buffer A: 0.1% Formic Acid in water
-
Wash Buffer B: 0.1% Formic Acid in 50% acetonitrile
-
Labeling Solution: 20 mM this compound in 50 mM HEPES, pH 8.5
-
Elution Buffer: 0.1% Formic Acid in 80% acetonitrile
Procedure:
-
Sample Loading:
-
Acidify the peptide digest with formic acid.
-
Load the sample onto a conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with Wash Buffer A to remove salts and other hydrophilic contaminants.
-
-
On-Column Labeling:
-
Slowly pass the Labeling Solution over the cartridge.
-
Allow the labeling reaction to proceed for 30 minutes at room temperature.
-
-
Post-Labeling Wash:
-
Wash the cartridge with Wash Buffer B to remove excess reagent and byproducts.
-
Follow with a wash using Wash Buffer A.
-
-
Elution:
-
Elute the labeled peptides with the Elution Buffer.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for in-solution protein labeling using a pyridinium-based reagent.
Caption: Workflow for on-column peptide labeling using a pyridinium-based reagent.
Disclaimer
The application notes and protocols provided herein are based on the known reactivity of pyridinium salts in proteomics and are intended as a guide for the hypothetical application of this compound. As there is no specific literature on the use of this compound in proteomics, empirical optimization of the protocols is essential to achieve desired results. Researchers should exercise due diligence and appropriate safety precautions when handling this or any chemical reagent.
References
- 1. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05766F [pubs.rsc.org]
- 2. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Polypeptide Synthesis: Application Notes for 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Dimethylamino-1-neopentylpyridinium Chloride, hereafter referred to as DMAPPCl, as a highly efficient organocatalyst in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). This document outlines the compound's properties, experimental protocols for its use in polypeptide synthesis, and quantitative data demonstrating its catalytic performance.
Introduction
This compound (DMAPPCl) is a pyridinium salt that has emerged as a potent catalyst for the controlled polymerization of NCAs, a critical process for the synthesis of well-defined polypeptides.[1][2] Polypeptides are of significant interest in material science and drug development due to their biocompatibility, biodegradability, and functional versatility. DMAPPCl's catalytic activity addresses the long-standing challenge of achieving rapid and controlled polymerization of NCAs initiated by primary amines.[1][2]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 109911-77-5 | [3][4][5] |
| Molecular Formula | C₁₂H₂₁ClN₂ | [3][5][6] |
| Molecular Weight | 228.76 g/mol | [5][6] |
| Appearance | White to light yellow powder/crystal | [3][6] |
| Solubility | Soluble in water and organic solvents | [4][6] |
Applications in Material Science: Polypeptide Synthesis
DMAPPCl functions as a single-center trifunctional organocatalyst, significantly accelerating the rate of NCA polymerization while maintaining excellent control over the molecular weight and dispersity of the resulting polypeptides.[1][2] This catalytic system is versatile and compatible with various primary amine initiators and NCA monomers, making it a valuable tool for creating a wide range of polypeptide-based materials.[1][2]
Key Advantages:
-
Rapid Polymerization: Dramatically reduces polymerization times, often to completion within minutes.[1][2]
-
Controlled Synthesis: Enables the production of polypeptides with predictable molecular weights and narrow dispersity.[1][2]
-
Versatility: Effective with a variety of primary amine initiators and NCA monomers.[1][2]
-
Robustness: Functions efficiently in various solvents, including those that are not rigorously dried.[2]
Experimental Protocols
General Protocol for DMAPPCl-Catalyzed Polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
This protocol describes the general procedure for the polymerization of BLG-NCA using a primary amine initiator and DMAPPCl as the catalyst.
Materials:
-
γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) (Monomer)
-
Primary amine initiator (e.g., n-hexylamine)
-
This compound (DMAPPCl) (Catalyst)
-
Anhydrous N,N-dimethylformamide (DMF) (Solvent)
-
Diethyl ether (for precipitation)
-
Methanol (for washing)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Prepare a stock solution of the primary amine initiator in anhydrous DMF.
-
Prepare a stock solution of DMAPPCl in anhydrous DMF.
-
Dissolve the desired amount of BLG-NCA in anhydrous DMF in the Schlenk flask.
-
-
Initiation: To the stirring solution of BLG-NCA, add the primary amine initiator stock solution via syringe. The monomer-to-initiator ratio ([M]/[I]) can be varied to control the target degree of polymerization.
-
Catalysis: Add the DMAPPCl stock solution to the reaction mixture. The typical catalyst-to-initiator ratio is 1:1.
-
Polymerization: Allow the reaction to proceed at room temperature. The polymerization is typically complete within 40 minutes.[2]
-
Precipitation and Purification:
-
Once the reaction is complete (as determined by monitoring the disappearance of the monomer, e.g., by FTIR), precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the precipitated poly(γ-benzyl-L-glutamate) (PBLG) by filtration.
-
Wash the polymer multiple times with methanol to remove any residual catalyst and unreacted monomer.
-
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Caption: Experimental workflow for DMAPPCl-catalyzed polymerization.
Quantitative Data
The performance of DMAPPCl as a catalyst for NCA polymerization is demonstrated by the following data, which highlights its ability to produce polypeptides with controlled molecular weights and narrow dispersities.
Table 1: Polymerization of BLG-NCA with Various [M]/[I] Ratios Catalyzed by DMAPPCl
| [M]/[I] Ratio | Polymerization Time (min) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 20:1 | < 40 | 4.5 | 1.10 |
| 50:1 | < 40 | 11.2 | 1.08 |
| 100:1 | < 40 | 22.1 | 1.07 |
| 200:1 | < 40 | 43.8 | 1.08 |
| 500:1 | < 40 | 109.3 | 1.12 |
| Data adapted from reference[2]. Mn = Number-average molecular weight; Đ = Dispersity. |
Table 2: Comparison of Catalysts for BLG-NCA Polymerization
| Catalyst | Polymerization Time (h) |
| DMAPPCl | < 0.67 (40 min) |
| MTBDCl | 6 |
| DBUCl | 5 |
| Data adapted from reference[7]. [M]/[I] = 50:1. |
Mechanism of Action
DMAPPCl is proposed to act as a single-center trifunctional catalyst. The cationic pyridinium ring interacts with the carbonyl groups of the NCA monomer, activating it for nucleophilic attack. The dimethylamino group can act as a proton shuttle, and the chloride anion stabilizes the propagating chain end. This cooperative action leads to a significant acceleration of the polymerization rate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 109911-77-5 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Green Synthesis of Substituted Pyridinium Salts: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridinium salts is a cornerstone of many projects. These compounds are not only valuable as bioactive molecules themselves but also serve as versatile intermediates in the synthesis of more complex chemical entities. In line with the growing emphasis on sustainable chemistry, this document provides detailed application notes and protocols for the green synthesis of substituted pyridinium salts. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, lower energy consumption, and the use of more environmentally benign solvents and catalysts.
This guide focuses on several key green chemistry approaches: microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of alternative green solvents such as water and deep eutectic solvents (DESs). For each method, a comparison with conventional techniques is provided, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Green Synthesis Methods
The following tables summarize the key quantitative data from various studies, offering a clear comparison between conventional and green synthesis methods for producing substituted pyridinium salts.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of a Pyridazinium-Based Ionic Liquid [1]
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating of reactants | Indirect, slow heating via external source |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent for heat transfer |
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Halogenated Pyridinium Salts [2]
| Method | Reaction Time | Yield |
| Ultrasound Irradiation | 12–14 hours | 90%–94% |
| Conventional Heating | 72 hours | 83%–91% |
Table 3: Comparison of Synthesis Methods for Quaternary Pyridinium Salts in Different Solvents [3]
| Synthesis Method | Solvent | Reaction Time | Yield (%) |
| Conventional | Acetone | - | Low to Medium |
| Ultrasound | Acetone | 3 hours | Slightly lower than MW |
| Microwave | Acetone | 30 minutes | High |
| Conventional | Choline chloride:urea (DES) | 1 hour (at 80 °C) | 75% |
| Microwave | Choline chloride:urea (DES) | 30 minutes (at 250 W) | 80% |
Experimental Protocols
This section provides detailed methodologies for the key green synthesis techniques discussed.
Protocol 1: Microwave-Assisted Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide[1][4]
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)
-
Iodoethane (85 μL, 1.04 mmol)
-
Acetonitrile (1 mL)
-
5 mL microwave reactor vial
-
Petroleum ether:ethyl ether (3:1) mixture for washing
Procedure:
-
Combine 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane in a 5 mL microwave reactor vial (molar ratio 1:4).
-
Add 1 mL of acetonitrile as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.
-
After the reaction is complete, allow the vial to cool and release the pressure. A yellow precipitate of the pyridinium salt will form.
-
Collect the precipitate by filtration.
-
Wash the needle-shaped crystallites multiple times with a petroleum ether:ethyl ether (3:1) mixture to purify the product.
Protocol 2: Ultrasound-Assisted Synthesis of Halogenated Pyridinium Salts[2]
Materials:
-
N-(4-fluorobenzylidene)isonicotinohydrazide
-
Appropriate alkyl iodide
-
Ethanol
-
Ultrasound bath/reactor
Procedure:
-
Dissolve N-(4-fluorobenzylidene)isonicotinohydrazide in ethanol in a suitable reaction vessel.
-
Add the appropriate alkyl iodide to the solution.
-
Place the reaction vessel in an ultrasound bath or reactor.
-
Irradiate the mixture with ultrasound for 12-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or 0 °C.
-
The resulting precipitate is filtered and washed with cold ethanol.
-
The crude product can be further purified by crystallization from ethanol.
Protocol 3: Synthesis of Quaternary Pyridinium Salts in a Deep Eutectic Solvent (DES)[3]
Materials:
-
Pyridine derivative (e.g., nicotinamide) (1 mmol)
-
Dihaloalkane (e.g., 1,3-diiodopropane) (5 mmol)
-
Deep Eutectic Solvent (DES): Choline chloride:urea (1:2 molar ratio)
-
Microwave reactor or conventional heating setup
Procedure (Microwave Method):
-
Prepare the choline chloride:urea DES by mixing the two components in a 1:2 molar ratio and heating gently until a homogeneous liquid is formed.
-
Dissolve the pyridine derivative (1 mmol) in the DES.
-
Add the dihaloalkane (5 mmol) to the mixture.
-
Subject the reaction mixture to microwave irradiation at 250 W for 30 minutes.
-
After the reaction, extract the product from the DES using an appropriate organic solvent.
-
Wash the crude product and purify by recrystallization.
Procedure (Conventional Heating):
-
Follow steps 1-3 from the microwave method.
-
Heat the reaction mixture at 80 °C for 1 hour with stirring.
-
Follow steps 5-6 from the microwave method for work-up and purification.
Protocol 4: Conventional Synthesis of N-Alkylpyridinium Salts for Comparison[1]
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (1.4 equivalents)
-
Dry ethanol
Procedure:
-
Dissolve pyridine in dry ethanol in a round-bottom flask.
-
Add the corresponding 1-bromoalkane to the solution.
-
Reflux the reaction mixture for 40 hours, monitoring the progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization, typically from an ether suspension or acetone.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the green synthesis methods described.
Caption: Workflow for Microwave-Assisted Synthesis of Pyridinium Salts.
Caption: Workflow for Ultrasound-Assisted Synthesis of Pyridinium Salts.
Caption: General Reaction Mechanism for Pyridinium Salt Formation.
Conclusion
The adoption of green synthesis methods for substituted pyridinium salts offers significant advantages for researchers in terms of efficiency, yield, and environmental impact. Microwave-assisted and ultrasound-assisted syntheses have consistently demonstrated their superiority over conventional heating methods by drastically reducing reaction times and often improving product yields. The use of deep eutectic solvents presents a promising avenue for replacing volatile and hazardous organic solvents. By implementing the protocols and considering the comparative data presented in these application notes, scientists and professionals in drug development can advance their research in a more sustainable and efficient manner.
References
Catalytic Applications of Pyridinium Salts in Mannich Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis, enabling the aminoalkylation of a carbon atom adjacent to a carbonyl group, thereby constructing valuable β-amino carbonyl compounds. These motifs are prevalent in a vast array of pharmaceuticals and natural products. The use of pyridinium salts as catalysts in Mannich reactions has gained significant traction due to their unique properties, including their tunable acidity, potential for chirality, and application as environmentally benign ionic liquids. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of pyridinium salts as catalysts for this important transformation.
Application Notes
Pyridinium salts can be broadly categorized into three main types for their application in Mannich reactions:
-
Simple Pyridinium Salts: These act as mild Brønsted acid catalysts. The acidity of the pyridinium ion can be tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups increase the acidity, which can enhance the catalytic activity.
-
Pyridinium-Based Ionic Liquids (ILs): These are salts with melting points below 100 °C and represent a greener alternative to conventional volatile organic solvents.[1] They can act as both the catalyst and the reaction medium. Their properties, such as acidity and solubility, can be finely tuned by judicious selection of both the pyridinium cation and the counter-anion.[2] Several pyridinium-based ILs have demonstrated effective Brønsted acidic catalysis for the Mannich reaction under mild, solvent-free conditions.[1]
-
Chiral Pyridinium Salts and Derivatives: The development of chiral pyridinium salts and related structures has opened the door to asymmetric Mannich reactions, providing enantioselective access to chiral β-amino carbonyl compounds. These catalysts typically operate through the formation of chiral ion pairs or by inducing a chiral environment around the reacting species.
The general mechanism for a Brønsted acid-catalyzed Mannich reaction involves the activation of the aldehyde and amine to form an electrophilic iminium ion. The pyridinium salt protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. Subsequent dehydration leads to the formation of the iminium ion. The catalyst also facilitates the enolization of the ketone component, which then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl product.
Data Presentation
The following tables summarize the quantitative data from selected studies on the catalytic application of pyridinium salts in Mannich reactions, highlighting the catalyst performance under various conditions.
Table 1: Mannich Reaction of Benzaldehyde, Aniline, and Cyclohexanone using Pyridinium-Based Ionic Liquid Catalysts
| Entry | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | [C4Py]Br | 5 | 85 | [1] |
| 2 | [C4Py]Cl | 6 | 82 | [1] |
| 3 | [C4Py]I | 7 | 78 | [1] |
| 4 | Pyridinium trifluoroacetate | 4 | 92 | [3] |
Table 2: Asymmetric Mannich Reaction of various Aldehydes, p-Anisidine, and Hydroxyacetone catalyzed by a Chiral Aziridine Phosphine Oxide
| Entry | Aldehyde | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzaldehyde | 24 | 90 | 20:1 | 96 | [4] |
| 2 | 4-Chlorobenzaldehyde | 24 | 85 | 18:1 | 95 | [4] |
| 3 | 4-Methylbenzaldehyde | 24 | 88 | 19:1 | 97 | [4] |
| 4 | 2-Naphthaldehyde | 24 | 82 | 15:1 | 94 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Mannich Reaction Catalyzed by a Pyridinium-Based Ionic Liquid
This protocol is adapted from a study utilizing pyridinium-based ionic liquids for the synthesis of β-amino carbonyl compounds.[1]
Materials:
-
Benzaldehyde
-
3-Methylaniline
-
Cyclohexanone
-
Pyridinium-based ionic liquid (e.g., [C4Py]Br)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), 3-methylaniline (1 mmol), cyclohexanone (1.1 mmol), and the pyridinium-based ionic liquid (0.20–0.25 g).
-
Add two drops of water (approximately 0.06 g) to aid in homogenization.
-
Stir the reaction mixture at room temperature (25 °C).
-
Continue stirring until the reaction mixture becomes viscous and solidifies.
-
Isolate the solid product by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from 98% ethanol to obtain the pure β-amino carbonyl compound.
-
Dry the final product under reduced pressure.
Protocol 2: General Procedure for the Asymmetric Three-Component Mannich Reaction
This protocol is based on the work of utilizing a chiral phosphinoyl-aziridine catalyst for the enantioselective synthesis of β-amino ketones.[4]
Materials:
-
Aromatic aldehyde (0.2 mmol)
-
p-Anisidine (0.22 mmol, 27 mg)
-
Hydroxyacetone (5.82 mmol, 0.43 g, 0.4 mL)
-
Chiral catalyst (e.g., (S)-2-diphenylphosphinoyl-2-phenylaziridine) (0.07 mmol)
-
Dimethyl sulfoxide (DMSO) (1.6 mL)
-
Water
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (0.2 mmol), p-anisidine (0.22 mmol), hydroxyacetone (5.82 mmol), and the chiral catalyst (0.07 mmol) in DMSO (1.6 mL).
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched β-amino ketone.
Mandatory Visualization
Caption: General experimental workflow for the pyridinium salt-catalyzed Mannich reaction.
References
The Role of 4-Dimethylamino-1-neopentylpyridinium Chloride in the Synthesis of Drug Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the quest for efficient, selective, and scalable catalytic systems is paramount. 4-Dimethylamino-1-neopentylpyridinium chloride, a quaternary pyridinium salt, has emerged as a promising phase-transfer catalyst (PTC) for the synthesis of complex drug intermediates. Its molecular structure, featuring a positively charged nitrogen atom within a pyridinium ring, a lipophilic neopentyl group, and a hydrophilic dimethylamino group, imparts amphiphilic properties essential for its catalytic activity. This unique combination allows it to facilitate reactions between reactants located in immiscible phases, a common challenge in the synthesis of pharmaceutical compounds.[1][2]
This document provides detailed application notes and protocols for the use of this compound as a phase-transfer catalyst in the synthesis of drug intermediates, with a focus on O-alkylation reactions, a crucial step in the preparation of numerous active pharmaceutical ingredients (APIs).
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that enables or accelerates reactions between reactants in a heterogeneous system, typically a liquid-liquid or solid-liquid system.[3][4] The phase-transfer catalyst, in this case, this compound, transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to another phase (e.g., an organic phase containing an electrophile) where the reaction can proceed.[5] The lipophilic cation of the catalyst pairs with the anion of the nucleophile, and this ion pair is soluble in the organic phase, allowing the "naked" and highly reactive nucleophile to react with the organic substrate.[5]
Applications in Drug Intermediate Synthesis
The primary application of this compound in drug intermediate synthesis lies in its role as a phase-transfer catalyst for nucleophilic substitution reactions.[1][6] A prominent example is the Williamson ether synthesis, which is widely used to form ether linkages present in a vast array of drug molecules.[7][8][9] Many APIs contain aryl ether moieties, and their synthesis often involves the O-alkylation of a phenolic precursor.
Example Application: Synthesis of an Aryl Ether Intermediate
A common structural motif in pharmaceuticals is the aryl ether linkage. For instance, the synthesis of intermediates for drugs targeting cardiovascular, inflammatory, or central nervous system disorders often involves the coupling of a phenol with an alkyl halide. This compound can efficiently catalyze such reactions, leading to higher yields, milder reaction conditions, and reduced side-product formation compared to traditional methods.
General Reaction Scheme:
Data Presentation
The following tables summarize representative quantitative data for the synthesis of an aryl ether drug intermediate using this compound as a phase-transfer catalyst. The data is illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 75 |
| 2 | 2.5 | 8 | 92 |
| 3 | 5 | 6 | 95 |
| 4 | 10 | 6 | 95 |
Table 2: Influence of Base and Solvent System on Reaction Outcome
| Entry | Base | Organic Solvent | Temperature (°C) | Yield (%) |
| 1 | 50% aq. NaOH | Toluene | 80 | 94 |
| 2 | 50% aq. KOH | Dichloromethane | 40 | 88 |
| 3 | Solid K₂CO₃ | Acetonitrile | 60 | 85 |
| 4 | 50% aq. NaOH | Heptane | 90 | 91 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the phase-transfer catalyst itself through the quaternization of 4-dimethylaminopyridine.
Materials:
-
4-Dimethylaminopyridine (DMAP)
-
1-Chloro-2,2-dimethylpropane (Neopentyl chloride)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-dimethylaminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Add 1-chloro-2,2-dimethylpropane (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding diethyl ether to the cooled solution.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain this compound.
Protocol 2: General Procedure for Phase-Transfer Catalyzed O-Alkylation of a Phenolic Intermediate
This protocol provides a general method for the synthesis of an aryl ether drug intermediate using this compound.
Materials:
-
Phenolic intermediate (e.g., 4-hydroxyphenylacetamide)
-
Alkylating agent (e.g., Benzyl chloride)
-
This compound
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Deionized water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the phenolic intermediate (1.0 eq), toluene, and this compound (0.05 eq).
-
Stir the mixture vigorously to ensure good mixing.
-
Slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) to the reaction mixture.
-
Add the alkylating agent (1.1 eq) dropwise to the biphasic mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl ether product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthesis of the Catalyst
Caption: Synthesis of the phase-transfer catalyst.
General Workflow for Phase-Transfer Catalyzed Synthesis
Caption: Experimental workflow for PTC synthesis.
Catalytic Cycle in Williamson Ether Synthesis
Caption: Catalytic cycle of a quaternary ammonium salt.
References
- 1. ijirset.com [ijirset.com]
- 2. nbinno.com [nbinno.com]
- 3. iajpr.com [iajpr.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. francis-press.com [francis-press.com]
- 9. francis-press.com [francis-press.com]
Application Notes and Protocols for Laboratory Handling of Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts are a versatile class of organic compounds characterized by a positively charged pyridinium cation. Their unique chemical and physical properties have led to their widespread use as synthetic intermediates, catalysts, and bioactive molecules in various fields, including medicinal chemistry and materials science.[1][2][3] Proper handling of these compounds in a laboratory setting is crucial for ensuring experimental success, maintaining sample integrity, and, most importantly, guaranteeing personnel safety.
These application notes provide detailed protocols and essential guidelines for the synthesis, purification, characterization, and safe handling of pyridinium salts.
Data Presentation
Table 1: Comparison of Synthesis Methods for a Representative Pyridinium Salt
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating | Indirect, slow heating |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent |
| Data derived from the synthesis of a pyridazinium-based ionic liquid.[4] |
Table 2: Physicochemical Properties of N-Alkyl Pyridinium Bromides
| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | HPLC Retention Time (min) |
| 3 | C8 | 13 | 28–30 | 3.98 |
| 4 | C10 | 43 | 30–32 | 4.58 |
| 5 | C12 | 82 | 73–75 | 5.27 |
| 6 | C14 | 76 | 58–60 | 6.06 |
| 7 | C16 | 99 | 63 | 6.98 |
| 8 | C18 | 95 | 65–67 | 8.05 |
| 9 | C20 | 79 | 73–75 | 9.31 |
| Data from the synthesis of N-alkylpyridinium bromides.[5] |
Table 3: Solubility of Representative Pyridinium Salts in Acetonitrile at 22 °C
| Solubility Classification | Solubility Range (M) |
| Low | < 0.75 |
| Moderate | 0.75 - 2.0 |
| High | > 2.0 |
| Solubility can vary widely based on substituents on the pyridinium ring and the nature of the counter-anion.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Alkylpyridinium Bromides via Conventional Reflux
Objective: To synthesize N-alkylpyridinium bromides through the quaternization of pyridine with 1-bromoalkanes.
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (e.g., 1-bromooctane, 1-bromodecane, etc.) (1.4 equivalents)[8]
-
Dry ethanol
-
Diethyl ether or acetone for crystallization[8]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
-
TLC plates and developing chamber
Procedure:
-
Dissolve pyridine (1 equivalent) in dry ethanol in a round-bottom flask.[8]
-
Add the corresponding 1-bromoalkane (1.4 equivalents) to the solution.[8]
-
Set up the reaction mixture for reflux and heat for 40 hours.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[8]
-
The resulting crude product, often an oily substance, is then purified by crystallization.
-
For crystallization, suspend the crude product in diethyl ether and stir until a crystalline solid forms. For compounds with longer alkyl chains (C18-C20), crystallization from acetone may be necessary to remove starting material contaminants.[8]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with cold diethyl ether.[8]
-
Allow the purified pyridinium salt to air dry.
Protocol 2: Purification of Pyridinium Salts by Recrystallization
Objective: To purify crude pyridinium salts to obtain a high-purity crystalline product.
Materials:
Equipment:
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Select an appropriate solvent or solvent system in which the pyridinium salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolve the crude pyridinium salt in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals, preferably under vacuum.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthesized pyridinium salts.
Instrumentation:
-
HPLC system with a gradient pump, injection valve, UV detector, and chromatography software.[8]
Chromatographic Conditions (Example for N-Alkyl Pyridinium Salts):
-
Column: Waters Spherisorb cyano (5 µm), 250 × 4.6 mm I.D.[8]
-
Mobile Phase: 45% acetonitrile and 55% water (prepared as a 0.1 M sodium acetate solution, with pH adjusted to 5.0 with acetic acid).[8]
-
Flow Rate: 1 mL/min (isocratic).[8]
-
Detection: UV at 257 nm.[8]
-
Injection Volume: 10 µL.[8]
Procedure:
-
Prepare a standard solution of the pyridinium salt of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized pyridinium salt in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the retention time and peak area of the pyridinium salt and any impurities. The purity can be calculated based on the relative peak areas.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of pyridinium salts.
Caption: Key safety precautions for handling pyridinium salts.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn if there is a significant risk of splashing.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9]
-
Skin and Body Protection: A chemical-resistant lab coat should be worn. For certain pyridinium salts like pyridinium tribromide, which can cause severe skin burns, additional protective clothing may be necessary.[9][10]
-
Respiratory Protection: Handle pyridinium salts in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[9][11]
General Handling Practices:
-
Avoid all personal contact, including inhalation.[10]
-
Wash hands thoroughly with soap and water after handling.[10]
-
In case of a spill, use an absorbent material like sand or vermiculite to contain it, then transfer to a sealed container for proper disposal.
Storage:
-
Store pyridinium salts in tightly sealed containers in a cool, dry, and well-ventilated area.[10][13]
-
Keep them away from incompatible materials such as strong oxidizing agents.[12]
-
Some pyridinium salts are hygroscopic and should be protected from moisture.[12]
-
Store away from heat, sparks, and open flames.[13]
Stability and Reactivity
-
Stability: Pyridinium salts are generally stable under normal conditions.[12] However, their stability can be influenced by factors such as the substituents on the pyridine ring, the nature of the counter-anion, and environmental conditions like moisture and pH.[14][15] For example, pyridinium-based anion exchange membranes can degrade in alkaline conditions.[14]
-
Reactivity: Pyridinium salts can react with various nucleophiles.[16] They are also utilized as precursors for radicals in photoredox catalysis.[17] The reactivity is often dictated by the electrophilicity of the pyridinium ring, which can be tuned by the substituents.
Conclusion
The effective and safe use of pyridinium salts in a research and development setting relies on a thorough understanding of their synthesis, purification, and handling requirements. By adhering to the protocols and safety guidelines outlined in these application notes, researchers can minimize risks and achieve reliable and reproducible results in their experiments.
References
- 1. Pyridinium - Wikipedia [en.wikipedia.org]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. brainly.com [brainly.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions with 4-Dimethylamino-1-neopentylpyridinium Chloride catalyst
Welcome to the technical support center for 4-Dimethylamino-1-neopentylpyridinium Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experiments with this catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a pyridinium salt derivative of 4-Dimethylaminopyridine (DMAP). It functions as a highly effective nucleophilic catalyst in a variety of organic reactions.[1][2][3] Its primary applications include:
-
Acylation and Esterification: It is widely used to catalyze the acylation of alcohols, amines, and other nucleophiles, particularly in the formation of esters from carboxylic acids and alcohols (e.g., Steglich esterification).[4][5][6][7]
-
Pharmaceutical Synthesis: Due to its catalytic efficiency, it serves as a valuable reagent in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Organic Synthesis: It can be employed in a range of other organic transformations where a potent nucleophilic catalyst is required.[1]
Q2: What is the mechanism of action for this catalyst in acylation reactions?
A2: The catalytic activity of this compound is analogous to that of DMAP. The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate. The pyridine nitrogen atom attacks the acylating agent (e.g., an acid anhydride) to form this intermediate, which is significantly more electrophilic than the starting acylating agent. This activated intermediate is then readily attacked by a nucleophile (e.g., an alcohol), leading to the formation of the acylated product and regeneration of the catalyst.[8][9][10]
Q3: What are the potential advantages of the neopentyl group in this catalyst compared to the parent DMAP?
A3: While direct comparative studies are limited, the bulky neopentyl group may offer several potential advantages:
-
Steric Hindrance: The neopentyl group can introduce steric bulk, which may influence the selectivity of the catalyst, particularly in reactions with substrates possessing multiple reactive sites.[11]
-
Solubility: The lipophilic nature of the neopentyl group may enhance the catalyst's solubility in less polar organic solvents compared to DMAP or its hydrochloride salt.
-
Stability: The quaternary ammonium nature of the pyridinium salt can improve the catalyst's stability and handling properties.
Q4: How should I remove the catalyst from my reaction mixture after the reaction is complete?
A4: Since this compound is a salt, it has different solubility properties than neutral DMAP. However, similar principles for removal can be applied. If your product is soluble in a non-polar organic solvent, you can perform an aqueous wash. Alternatively, washing the organic phase with a dilute acidic solution (e.g., 2N HCl) can help to ensure the catalyst remains in the aqueous phase.[12][13] For non-basic products, washing with an aqueous solution of copper sulfate can also be effective, as DMAP and its derivatives can form water-soluble copper complexes.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Poor Solvent Choice: The solvent may not be optimal for the reaction, affecting the solubility of reactants or the stability of the intermediate.[14][15] 4. Sterically Hindered Substrates: The alcohol or nucleophile may be highly sterically hindered, slowing down the reaction.[9] | 1. Catalyst Quality Check: Ensure the catalyst is a white to light yellow powder and has been stored in a cool, dry place.[1] 2. Optimize Catalyst Loading: While typically used in catalytic amounts (0.1-10 mol%), for challenging substrates, increasing the catalyst loading may be necessary.[16] 3. Solvent Screening: Test a range of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). For some reactions, more polar solvents like Dimethylformamide (DMF) can accelerate the reaction rate.[14] 4. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonging the reaction time or cautiously increasing the reaction temperature may be required. |
| Formation of Colored Impurities | 1. Side Reactions with Acylating Agent: The combination of the catalyst and the acylating agent (especially acetic anhydride) can sometimes lead to the formation of colored by-products, particularly upon heating.[17] 2. Reaction with Solvent: Some solvents may not be stable under the reaction conditions. | 1. Order of Addition: Add the catalyst to the reaction mixture last, after the substrate and acylating agent are already present.[17] Use only the necessary catalytic amount. 2. Use High-Purity Solvents: Ensure that the solvents are dry and of high purity. |
| Difficult Product Purification | 1. Catalyst Residue: The pyridinium salt catalyst may co-elute with the product during chromatography. 2. By-product Formation: Side reactions can lead to impurities that are difficult to separate from the desired product. | 1. Aqueous Wash: Before chromatographic purification, perform an aqueous wash or a dilute acid wash of the organic layer to remove the bulk of the catalyst.[12][13] 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
| Hydrolysis of Acylating Agent or Product | 1. Presence of Water: Trace amounts of water in the reagents or solvents can lead to the hydrolysis of the acylating agent or the desired ester product. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Data Presentation
Table 1: General Solubility of DMAP Derivatives
| Solvent | Solubility of DMAP | Expected Solubility of Neopentyl Derivative |
| Dichloromethane (DCM) | Soluble[18] | Very Soluble |
| Chloroform | Soluble[18] | Very Soluble |
| Ethyl Acetate | Soluble[18] | Soluble |
| Acetonitrile | Soluble | Soluble |
| Tetrahydrofuran (THF) | Soluble | Soluble |
| Toluene | Soluble | Soluble |
| Methanol | Soluble[18] | Soluble |
| Water | Moderately Soluble[18][19] | Sparingly Soluble to Soluble |
| Hexane | Less Soluble[18] | Moderately Soluble |
| Diethyl Ether | Less Soluble[18] | Sparingly Soluble |
Table 2: Factors Influencing Catalytic Efficiency in Acylation Reactions
| Parameter | Effect on Reaction Rate/Yield | Recommendations |
| Catalyst Loading | Increasing catalyst loading generally increases the reaction rate, but excessive amounts can lead to side reactions and purification challenges.[20] | Start with 1-5 mol% and optimize as needed. For difficult substrates, up to 10 mol% may be beneficial. |
| Solvent Polarity | The effect is substrate-dependent. Aprotic solvents are generally preferred. More polar solvents like DMF can sometimes accelerate reactions but may complicate work-up.[14] | Screen a range of aprotic solvents (e.g., DCM, THF, MeCN). |
| Temperature | Higher temperatures generally increase the reaction rate. | Most reactions proceed at room temperature. For slow reactions, gentle heating (e.g., 40-60 °C) can be applied, but monitor for by-product formation. |
| Stoichiometry of Acylating Agent | A slight excess of the acylating agent (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion of the limiting reagent. | Use 1.1 to 1.5 equivalents of the acylating agent. |
| Presence of an Auxiliary Base | For reactions that generate an acid by-product (e.g., using an acyl chloride), a non-nucleophilic base (e.g., triethylamine) is required to neutralize the acid and regenerate the catalyst.[5] | Add 1.1-1.5 equivalents of a tertiary amine base if an acid is produced. |
Experimental Protocols
General Protocol for the Esterification of a Primary Alcohol using an Acid Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
Acid anhydride (e.g., acetic anhydride)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (if an acid is generated)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (a concentration of 0.1-0.5 M is a good starting point).
-
Addition of Reagents: Add the acid anhydride (1.2 eq.) to the solution.
-
Catalyst Addition: Add this compound (0.05 - 0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of acylation using this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. chembk.com [chembk.com]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
identifying side products in reactions with 4-Dimethylamino-1-neopentylpyridinium Chloride
Welcome to the technical support center for 4-Dimethylamino-1-neopentylpyridinium Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products in reactions involving this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily utilized as a highly effective nucleophilic catalyst, analogous to 4-(Dimethylamino)pyridine (DMAP), in a variety of organic transformations. Its principal applications include:
-
Acylation and Esterification Reactions: It is highly effective in catalyzing the acylation of alcohols, amines, and phenols, particularly for sterically hindered substrates.[1][2]
-
Phase Transfer Catalysis: Due to its quaternary ammonium salt structure, it can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[3]
-
Base Catalysis: It can be employed as a base catalyst in reactions such as the Michael addition.[4]
The neopentyl group attached to the pyridinium nitrogen enhances its lipophilicity, which can be advantageous for solubility in organic solvents.
Q2: I am observing incomplete conversion in my acylation reaction. What are the possible causes?
A2: Incomplete conversion in acylation reactions catalyzed by this compound can stem from several factors:
-
Insufficient Catalyst Loading: Ensure that an adequate catalytic amount is used. For many acylations, 1-10 mol% is typical.
-
Steric Hindrance: Reactions involving sterically hindered alcohols or acylating agents may require longer reaction times, elevated temperatures, or a higher catalyst loading.
-
Presence of Water: Moisture in the reaction medium can hydrolyze the acylating agent (e.g., anhydride), reducing its effective concentration. It is crucial to use anhydrous solvents and reagents.
-
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. Consider increasing the temperature, while monitoring for potential side reactions.
Q3: My final product is contaminated with a persistent impurity. How can I identify and remove it?
A3: The most common impurities are typically unreacted starting materials or byproducts from side reactions.
-
Unreacted Starting Materials: Residual this compound can often be removed by an acidic aqueous wash (e.g., with dilute HCl), as the salt is highly water-soluble.[5] Unreacted alcohol or carboxylic acid can be removed by standard chromatographic techniques.
-
Side Products: The nature of the side product depends on the reaction type. For acylations, hydrolysis of the acylating agent is a common issue. In reactions using coupling agents like DCC, N-acylurea byproducts can form.[6] Identification is best achieved through analytical techniques like HPLC, LC-MS, and NMR.
Troubleshooting Guides for Side Product Identification
Scenario 1: Acylation/Esterification Reactions
Problem: Low yield of the desired ester and the presence of unknown byproducts.
Potential Side Products:
-
Hydrolysis of Acylating Agent: The acylating agent (e.g., acetic anhydride) reacts with trace amounts of water to form the corresponding carboxylic acid (e.g., acetic acid). This reduces the amount of acylating agent available for the main reaction.
-
Unreacted Catalyst: Residual this compound.
-
N-Acylurea (if using carbodiimide coupling agents like DCC): An inactive byproduct formed from the rearrangement of the O-acylisourea intermediate.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation side products.
Quantitative Analysis of Impurities (Hypothetical Data)
The following table illustrates the hypothetical effect of reaction conditions on the purity of a model esterification reaction of a secondary alcohol with acetic anhydride.
| Entry | Catalyst (mol%) | Temperature (°C) | Anhydrous Conditions | Desired Ester (%) | Acetic Acid (%) | Unreacted Alcohol (%) |
| 1 | 5 | 25 | Yes | 95 | <1 | 4 |
| 2 | 5 | 25 | No | 70 | 25 | 5 |
| 3 | 1 | 25 | Yes | 80 | <1 | 19 |
| 4 | 5 | 60 | Yes | >99 | <1 | <1 |
Experimental Protocols for Side Product Identification
-
Protocol 1: HPLC Analysis for Catalyst and N-Acylpyridinium Intermediate
-
Objective: To separate and quantify the catalyst, the N-acylpyridinium intermediate, and the final product.
-
Method:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 acetonitrile/water solution.
-
HPLC System: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: UV detection at 280 nm is suitable for the pyridinium ring.[8]
-
Analysis: Compare retention times with authentic standards of the catalyst and the starting alcohol. The N-acylpyridinium intermediate will be a new, typically more polar, peak.
-
-
-
Protocol 2: GC-FID Analysis for Acetic Anhydride Hydrolysis
-
Objective: To quantify the amount of acetic anhydride and its hydrolysis product, acetic acid.
-
Method:
-
Derivatization (optional but recommended): For better chromatographic performance, derivatize the acidic components. Acetylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
GC System: A gas chromatograph with a flame ionization detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C) to elute all components.
-
Quantification: Use an internal standard and create a calibration curve for both acetic anhydride and acetic acid.[9][10]
-
-
Scenario 2: Phase Transfer Catalysis (PTC)
Problem: Low product yield and potential degradation of the catalyst.
Potential Side Products:
-
Hofmann Elimination Products: Under strongly basic conditions and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to the formation of an amine and an alkene. For this compound, this could potentially lead to the formation of 4-dimethylaminopyridine and neopentene, although this is less likely for N-aryl and N-benzyl groups.
-
Catalyst Hydrolysis: While generally stable, prolonged exposure to strong aqueous bases at high temperatures may lead to some degradation of the pyridinium ring.
Troubleshooting and Identification:
-
Reaction Conditions: Minimize reaction temperature and the concentration of the base where possible to reduce the rate of catalyst degradation.
-
Catalyst Stability: The stability of phosphonium salts is often greater than ammonium salts at higher temperatures.[11]
-
Analysis: Monitor the reaction mixture for the appearance of 4-dimethylaminopyridine by HPLC or LC-MS.
Logical Relationship for PTC Side Products:
Caption: Potential degradation pathway of the PTC catalyst.
Effect of Base Concentration on Catalyst Degradation (Hypothetical Data)
| Entry | Base (NaOH) Conc. (M) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Catalyst Degradation (%) |
| 1 | 1 | 60 | 8 | 92 | < 2 |
| 2 | 10 | 60 | 8 | 88 | 8 |
| 3 | 10 | 100 | 8 | 75 | 20 |
Experimental Protocol for Catalyst Degradation Analysis
-
Protocol 3: LC-MS Analysis for Catalyst Degradation Products
-
Objective: To identify and quantify the parent catalyst and its potential degradation product, 4-dimethylaminopyridine.
-
Method:
-
Sample Preparation: Take an aliquot of the organic phase of the reaction mixture, dilute with methanol, and filter.
-
LC-MS System: Use a reversed-phase C18 column coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Mobile Phase: A gradient of methanol in water with 0.1% formic acid.
-
MS Detection: Monitor for the molecular ions of the parent catalyst and 4-dimethylaminopyridine.
-
Quantification: Use external calibration curves for both the catalyst and 4-dimethylaminopyridine.
-
-
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. DMAP, 4-Dimethylaminopyridine Analyzed by HPLC - AppNote [mtc-usa.com]
- 9. kelid1.ir [kelid1.ir]
- 10. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products Made with 4-Dimethylamino-1-neopentylpyridinium Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 4-Dimethylamino-1-neopentylpyridinium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a quaternary ammonium salt, often classified as an ionic liquid or a phase-transfer catalyst.[1] Its chemical structure features a pyridinium cation and a chloride anion.[2] It is utilized in organic synthesis to facilitate reactions between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate), enhance reaction rates, and improve yields.[1][2]
Q2: What are the common impurities I might encounter after a reaction using this compound?
A2: Besides your desired product, the crude reaction mixture may contain:
-
Unreacted starting materials.
-
The this compound catalyst itself.
-
Byproducts from side reactions.
-
Solvents used in the reaction.
Q3: Is this compound soluble in common organic solvents?
A3: Yes, this compound is soluble in water and a range of organic solvents.[3] This solubility can sometimes make its removal from the desired product challenging.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product is contaminated with this compound after work-up. | The pyridinium salt is soluble in the organic solvent used for extraction. | Aqueous Wash: Perform multiple washes of the organic layer with dilute acidic solutions (e.g., 0.1 M HCl or a saturated solution of ammonium chloride). This will protonate the dimethylamino group, increasing the salt's solubility in the aqueous phase. Be cautious if your product is acid-sensitive. Solvent Selection: If possible, switch to a less polar organic solvent for extraction to minimize the co-extraction of the pyridinium salt. |
| An emulsion forms during the aqueous wash. | The pyridinium salt can act as a surfactant, stabilizing the emulsion. | Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers. |
| The product and the pyridinium salt co-elute during column chromatography. | The polarity of the product and the pyridinium salt are too similar for effective separation on silica gel. | Change the Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent can sometimes improve separation. |
| The product is water-soluble, making extraction difficult. | The desired product partitions into the aqueous phase along with the pyridinium salt. | Liquid-Liquid Extraction: After the reaction, if the product is volatile, consider distillation to separate it from the non-volatile ionic liquid.[4] Adsorption: Pass the aqueous solution through a column packed with a solid adsorbent like activated charcoal or a suitable resin that can selectively adsorb the pyridinium salt. |
Purification Strategies: A Comparative Overview
The following table summarizes common purification techniques for removing ionic liquids like this compound from reaction mixtures.
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential solubility of the product and the ionic liquid in two immiscible liquid phases.[4] | Simple, low cost, and widely applicable.[4] | Can be energy-intensive if distillation is required for solvent removal. Emulsion formation can be an issue. |
| Distillation | Separation based on differences in the volatility of the components.[4] | Highly effective if the product is volatile and the ionic liquid is not. Can yield very pure product. | Not suitable for non-volatile or thermally sensitive products.[4] Requires specialized equipment for vacuum distillation. |
| Adsorption | Use of a solid material (e.g., activated charcoal, silica, alumina) to selectively bind the ionic liquid. | Can be very effective for removing trace amounts of the ionic liquid. | The adsorbent may need to be carefully chosen to avoid binding the desired product. Desorption of the ionic liquid for recovery can be challenging.[4] |
| Crystallization | The product is selectively precipitated from a solution, leaving the ionic liquid dissolved. | Can provide a highly purified solid product. | Dependent on the product being a solid with suitable crystallization properties. Finding an appropriate solvent system can be time-consuming. |
| Membrane Separation | Utilizes a semi-permeable membrane that allows the product to pass through while retaining the ionic liquid (or vice versa).[4] | Can be a continuous and energy-efficient process. | Requires specialized membrane equipment. The membrane can be prone to fouling. |
Experimental Protocols
Protocol 1: Purification of a Non-Polar Organic Product via Acidic Wash and Chromatography
This protocol is suitable for products that are stable in dilute acid and soluble in common organic solvents.
1. Initial Quenching and Extraction: a. After the reaction is complete, cool the reaction mixture to room temperature. b. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Transfer the mixture to a separatory funnel.
2. Acidic Wash: a. Add an equal volume of 0.1 M HCl to the separatory funnel. b. Shake the funnel vigorously for 1-2 minutes, venting frequently. c. Allow the layers to separate and drain the lower aqueous layer. d. Repeat the acidic wash two more times.
3. Neutralization and Brine Wash: a. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (test with pH paper). b. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
4. Drying and Concentration: a. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. b. Filter off the drying agent. c. Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
5. Column Chromatography (if necessary): a. Dissolve the crude product in a minimal amount of the chromatography eluent. b. Load the solution onto a silica gel column. c. Elute the product using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). d. Collect the fractions containing the pure product and concentrate them under reduced pressure.
References
Technical Support Center: 4-Dimethylamino-1-neopentylpyridinium Chloride Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield in reactions catalyzed by 4-Dimethylamino-1-neopentylpyridinium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a catalyst?
This compound is a quaternary ammonium salt derivative of 4-Dimethylaminopyridine (DMAP). It functions as a highly effective nucleophilic catalyst, primarily for acylation and esterification reactions.[1][2] Its catalytic activity stems from the high nucleophilicity of the pyridine nitrogen, which attacks the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (such as an alcohol or amine) to form the desired product and regenerate the catalyst.[1][2][3] The presence of the neopentyl group may also enhance its utility in biphasic reaction conditions, acting as a phase-transfer catalyst.
Q2: What are the main advantages of using this compound over DMAP?
While structurally similar to DMAP, the pyridinium salt form offers several potential advantages:
-
Improved Handling: As a salt, it is a solid with lower volatility and potentially reduced toxicity compared to free DMAP.
-
Enhanced Recyclability: The salt form can be easier to recover and reuse in certain reaction systems, particularly under base-free conditions.[1][4]
-
Potential for Phase-Transfer Catalysis: The quaternary ammonium structure with a lipophilic neopentyl group allows it to transport anionic reactants between aqueous/solid and organic phases, broadening its applicability to heterogeneous reaction mixtures.
Q3: In which types of reactions can I use this compound to improve yield?
This catalyst is particularly effective for:
-
Esterification: Especially of sterically hindered or acid-sensitive alcohols.
-
Acylation: Of alcohols, amines, and other nucleophiles.
-
Silylation: As a catalyst for the protection of alcohols with silylating agents.
-
Boc Protections: Facilitating the protection of amines with Di-tert-butyl dicarbonate (Boc-anhydride).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes and Solutions:
| Parameter | Possible Issue | Troubleshooting Recommendation | Expected Outcome |
| Catalyst Loading | Insufficient catalyst to drive the reaction to completion. | Increase catalyst loading incrementally from 1 mol% to 10 mol%. | Increased reaction rate and higher conversion. |
| Reaction Temperature | Temperature is too low for sterically hindered substrates or too high, leading to decomposition. | For slow reactions, gradually increase the temperature (e.g., from room temperature to 50-80 °C). For exothermic reactions or sensitive substrates, cool the reaction to 0 °C before adding the acylating agent.[1] | Optimized reaction rate and minimized side-product formation. |
| Solvent | The solvent may not be suitable for the reactants or the catalytic cycle. | Use anhydrous aprotic solvents like Dichloromethane (DCM), Acetonitrile, or THF. For phase-transfer applications, a two-phase system (e.g., DCM/water) may be optimal. | Improved solubility of reactants and catalyst, leading to a more efficient reaction. |
| Reagent Purity | Impurities in substrates, acylating agents, or solvents (especially water) can deactivate the catalyst or cause side reactions. | Use freshly distilled or high-purity anhydrous solvents. Ensure substrates and acylating agents are pure and dry.[5] | Reduced side reactions and increased yield of the desired product. |
| Auxiliary Base | For reactions starting from a carboxylic acid or when an acid byproduct is generated, the absence of a base can lead to protonation and deactivation of the catalyst. | Add a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) to neutralize any acid present.[3] | Catalyst remains in its active form throughout the reaction. |
Issue 2: Formation of Multiple Products or Impurities
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Logical Workflow for Troubleshooting Side Reactions:
Caption: Troubleshooting workflow for addressing multiple products.
Experimental Protocols
General Protocol for Esterification of a Sterically Hindered Alcohol
This protocol provides a starting point for optimizing your reaction. The specific quantities and conditions should be adjusted based on the specific substrate.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sterically hindered alcohol (1.0 eq.).
-
Solvent and Catalyst Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, 0.1-0.5 M). Add this compound (0.05 eq., 5 mol%).
-
Base Addition: Add triethylamine (1.2 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride or acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Mechanism of this compound in Acylation:
References
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
stability and degradation of 4-Dimethylamino-1-neopentylpyridinium Chloride in solution
Technical Support Center: 4-Dimethylamino-1-neopentylpyridinium Chloride
Disclaimer: Direct stability and degradation data for this compound are not extensively available in published literature. The information provided herein is based on the established chemical behavior of structurally similar compounds, particularly N-alkyl-4-dimethylaminopyridinium (DMAP) salts and other quaternary pyridinium salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of N-alkyl-4-dimethylaminopyridinium salts in solution is primarily influenced by pH, temperature, light exposure, and the presence of nucleophiles.
-
pH: Aqueous solutions of 4-DMAP, a related compound, show maximum stability in the pH range of 2.0 to 3.0.[1] Both acidic and basic conditions can promote degradation.
-
Temperature: Elevated temperatures can accelerate degradation. Many quaternary ammonium and pyridinium salts exhibit thermal decomposition, although the specific temperature depends on the compound's structure.[2][3]
-
Light: Pyridinium salts can be susceptible to photochemical transformations, leading to various degradation products.[4][5]
-
Nucleophiles: The pyridinium ring is an electrophile and can be attacked by strong nucleophiles, leading to ring-opening or other reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Based on the general properties of pyridinium salts, it is recommended to store solutions in a cool, dark place, such as a refrigerator at 2-8°C. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider preparing fresh solutions before use or conducting a stability study under your specific experimental conditions.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, like many organic salts, this compound can be susceptible to hydrolysis, particularly at non-optimal pH values. The rate of hydrolysis is dependent on both pH and temperature. For a related compound, 4-DMAP, stability was greatest in acidic conditions (pH 2-3).[1]
Q4: Can I use common organic solvents to prepare my solutions?
A4: Yes, N-alkyl-4-dimethylaminopyridinium salts are generally soluble in polar organic solvents. The choice of solvent can impact stability. For instance, incorporating nonaqueous solvents like propylene glycol or polyethylene glycol 400 has been shown to increase the stability of 4-DMAP in solution.[1] Always ensure the chosen solvent is dry and free of nucleophilic impurities.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results over time.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions more frequently. Perform a stability check on your stock solution by analyzing its purity/concentration via HPLC at regular intervals. |
| pH shift in the experimental medium | Buffer your experimental solution to maintain a stable pH, ideally within the optimal range of 2-3 for related compounds.[1] |
| Photodegradation | Protect all solutions containing the compound from light at all stages of the experiment (storage, preparation, and during the assay). |
| Reaction with other components | Evaluate the compatibility of the pyridinium salt with other reagents in your experiment, especially strong bases or nucleophiles. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolysis | An increase in polar impurity peaks may indicate hydrolysis. Confirm by running a forced degradation study (e.g., mild acid/base treatment) and comparing the resulting chromatograms. |
| Photodegradation | If new peaks appear after light exposure, photodegradation is likely. Compare a light-exposed sample to a light-protected control.[5] |
| Thermal Degradation | If experiments are conducted at elevated temperatures, thermal degradation may occur. Analyze a sample that has been heated and compare it to an unheated control.[2] |
Quantitative Data Summary
The following tables summarize stability data for analogous compounds, which can serve as a general guide.
Table 1: pH-Dependent Stability of 4-DMAP in Aqueous Solution at 55°C [1]
| pH | Apparent First-Order Rate Constant (k_obs) | Stability Profile |
| 1.12 | Higher degradation rate | Less Stable |
| 2.0 - 3.0 | Lowest degradation rate | Most Stable |
| 6.05 | Higher degradation rate | Less Stable |
Table 2: General Thermal Stability of Quaternary Pyridinium Salts [2]
| Compound Type | Decomposition Temperature Range | Notes |
| 1-Alkylpyridinium Tetrachloroferrates | 294 - 321°C (onset) | Thermal stability is influenced by the nature of the alkyl group and the counter-anion.[2] |
| Quaternary Ammonium Derivatives of 4-pyrrolidino pyridine | Stable up to 350°C | High thermal stability attributed to strong intermolecular interactions in the crystal structure.[3] |
Experimental Protocols
Protocol 1: General HPLC Method for Stability Analysis of Pyridinium Salts
This protocol provides a starting point for developing a stability-indicating HPLC method.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Heptanesulfonic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both the parent compound and potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 254-280 nm for pyridinium derivatives).
-
Sample Preparation: Dilute the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[6]
-
Forced Degradation Study: To validate the method's stability-indicating properties, subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) and analyze the samples to ensure separation of degradation peaks from the main peak.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for investigating the stability of the target compound under various stress conditions.
References
- 1. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
troubleshooting experiments with pyridinium-based phase transfer catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinium-based phase transfer catalysts (PTCs). The following information is designed to address common challenges and provide practical solutions to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyridinium-based phase transfer catalysts and what are their common applications?
A1: Pyridinium salts are a class of quaternary ammonium salts that can function as phase transfer catalysts.[1][2][3] They facilitate the reaction between reactants located in different immiscible phases (e.g., a water-insoluble organic phase and an aqueous phase) by transferring one reactant across the phase boundary.[4] Due to their unique properties, such as thermal stability and tunable solubility, they are used in a variety of organic reactions, including esterifications, transesterifications, C-H functionalizations, and nucleophilic aromatic substitution reactions.[1][5][6]
Q2: How do I choose the appropriate pyridinium catalyst for my reaction?
A2: The choice of catalyst depends on several factors, including the nature of the reactants and the reaction conditions. The structure of the catalyst, particularly the length of the N-alkyl substituents, is crucial.[4] Catalysts with longer alkyl chains are generally more soluble in the organic phase, which can enhance the rate of phase transfer.[4] However, excessively long chains can sometimes hinder interaction at the phase interface.[4] Steric hindrance around the pyridinium nitrogen can also influence catalytic activity.[7][8][9]
Q3: Why is my phase transfer catalysis reaction with a pyridinium catalyst not working or giving low yields?
A3: Low yields or reaction failure can stem from several issues. Catalyst poisoning is a primary concern, where the Lewis basic nitrogen atom of a pyridine substrate or product binds strongly to a transition metal center (if used), forming inactive complexes.[10] Other factors include catalyst decomposition under the reaction conditions, improper solvent choice, suboptimal temperature, or insufficient agitation.[5][10][11] The purity of starting materials is also critical, as impurities can deactivate the catalyst.[12]
Q4: What are the typical decomposition pathways for pyridinium catalysts?
A4: Pyridinium catalysts can decompose under certain reaction conditions. For instance, in the presence of amines, some ruthenium-based catalysts (often used in conjunction with pyridine-containing ligands) can undergo decomposition.[11] High temperatures can also lead to catalyst degradation and the formation of palladium black in cross-coupling reactions.[10][13] The specific decomposition pathway can be complex and depends on the catalyst structure, solvent, and other reagents present.
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a common method for tracking the consumption of starting materials and the formation of products.[2][14] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently used.[2][15][16] Inline methods such as FT-IR spectroscopy can also be employed for real-time monitoring in flow chemistry setups.[15]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Poisoning | The pyridine nitrogen can bind to and deactivate transition metal catalysts.[10] Consider using a ligand that can displace the pyridine or a pre-catalyst that rapidly forms the active species.[10] A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may also overcome partial deactivation.[10] |
| Improper Solvent Choice | The solvent significantly impacts reaction outcomes by affecting the solubility of reactants and the catalyst.[5][17] Screen a range of aprotic and protic solvents (e.g., DMSO, DMF, acetonitrile, methanol) to find the optimal one for your specific transformation.[5] |
| Suboptimal Temperature | Temperature can influence reaction rates and side reactions.[10] Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for any potential substrate or catalyst decomposition.[10] Conversely, higher temperatures can sometimes favor side reactions like dehalogenation, so lowering the temperature might be necessary.[10] |
| Poor Mass Transfer | Insufficient mixing can limit the transfer of reactants between phases. Increase the stirring speed to improve the interfacial contact area between the aqueous and organic phases.[4] |
| Catalyst Decomposition | The catalyst may not be stable under your reaction conditions.[10] Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air and moisture.[12] Consider a more robust catalyst or milder reaction conditions. |
| Wrong Reaction Pathway | The reaction between pyridinium salts and certain reagents can proceed through different pathways depending on the conditions.[5] For example, reactions with sulfinates can be directed towards a two-electron pathway (C4-sulfonylation) by adding a base and excluding light, or a one-electron pathway (sulfonative pyridylation) initiated by visible light.[5] |
Issue 2: Inconsistent Results
| Potential Cause | Suggested Solution |
| Variability in Reaction Setup | Ensure all reaction parameters are standardized, including temperature, stirring speed, reaction time, and the source and purity of all reagents.[5] |
| Degradation of Reagents | Store catalysts and reagents under appropriate conditions (e.g., cool, dry, and under an inert atmosphere if necessary) and use fresh batches for critical experiments to avoid degradation over time.[5] |
| Moisture or Air Sensitivity | Some catalysts and reactions are sensitive to air and moisture.[12] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is an Ionic Liquid | If the product is an ionic liquid, it may not precipitate easily.[5] Utilize techniques such as liquid-liquid extraction with a suitable immiscible solvent or column chromatography with an appropriate stationary phase.[5] |
| Contamination with Starting Material | If the reaction has not gone to completion, the product may be contaminated with starting materials.[2] This can sometimes be resolved by recrystallization from a suitable solvent system, such as an ether suspension or acetone.[2][14] |
| Formation of Side Products | Side reactions can lead to a complex mixture of products.[10] Optimize reaction conditions (e.g., temperature, choice of base and ligand) to minimize the formation of unwanted byproducts like dehalogenated compounds.[10] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for Pyridinium Salts
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating | Indirect, slow heating |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent |
| Data derived from the synthesis of a pyridazinium-based ionic liquid.[14] |
Table 2: Catalyst Performance in a Condensation Reaction
| Catalyst | Yield | Selectivity |
| Pyridinium trihydrogen phosphate | 91% - 92% | 92% - 94% |
| Triethylamine trihydrogen phosphate | 91% - 92% | 92% - 94% |
| Bistriethylammonium dihydrogen phosphate | 91% - 92% | 92% - 94% |
| Tetrabutyl ammonium hydrogen sulfate | 41% | 43% |
| This data suggests that more acidic protons on the catalyst can lead to higher yield and selectivity.[18] |
Experimental Protocols
Protocol 1: General Synthesis of N-Alkylpyridinium Salts (Conventional Method)
This protocol describes a universal method for preparing monoquaternary pyridinium salts.[2]
-
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (1.4 equivalents)
-
Dry ethanol
-
-
Procedure:
-
Dissolve the pure pyridine in dry ethanol.
-
Add the corresponding 1-bromoalkane to the solution.
-
Reflux the mixture for 40 hours.
-
Monitor the reaction progress using TLC (e.g., mobile phase chloroform/methanol 100/1).[2]
-
Upon completion, evaporate the solvent.
-
Purify the crude product by crystallization, typically from an ether suspension or acetone.[2][14]
-
Protocol 2: Microwave-Assisted Synthesis of a Pyridinium Salt
This protocol offers a rapid and efficient alternative to conventional heating.[14]
-
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (1 equivalent)
-
Iodoethane (4 equivalents)
-
Acetonitrile
-
-
Procedure:
-
Combine the reactants in a 5 mL microwave reactor vial.
-
Add acetonitrile as the solvent.
-
Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.
-
After the reaction is complete and the pressure is released, a yellow precipitate of the pyridinium salt will form.
-
Purify the product by washing the crystallites multiple times with a petroleum ether:ethyl ether (3:1) mixture.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. benchchem.com [benchchem.com]
- 15. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
- 16. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 18. phasetransfercatalysis.com [phasetransfercatalysis.com]
methods for removing 4-Dimethylamino-1-neopentylpyridinium Chloride post-reaction
Topic: Methods for Removing 4-Dimethylamino-1-neopentylpyridinium Chloride
Welcome to the technical support center for post-reaction purification challenges. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing this compound?
A1: The most common methods for removing the water-soluble and polar this compound salt include aqueous extraction, the use of scavenger resins (specifically ion-exchange resins), and column chromatography. The choice of method depends on the properties of your desired product, particularly its solubility and stability.
Q2: My product is soluble in organic solvents and not basic. How can I remove the pyridinium salt?
A2: For products soluble in organic solvents and non-basic in nature, a simple aqueous wash (liquid-liquid extraction) is often the most effective method. Since this compound is a salt, it exhibits high solubility in water.[1] By dissolving your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it with water or brine, the pyridinium salt will partition into the aqueous layer, which can then be separated and discarded.
Q3: The aqueous extraction is not completely removing the salt. What can I do?
A3: If aqueous extraction is insufficient, you can consider using a cation-exchange resin. These are solid supports with acidic functional groups that can bind the positively charged pyridinium cation, effectively removing it from the organic solution. The resin can then be filtered off.
Q4: My product is also water-soluble. How can I separate it from the pyridinium salt?
A4: When your product is also water-soluble, aqueous extraction is not a viable option. In this scenario, column chromatography is the recommended method. Due to the charged nature of this compound, it will interact strongly with polar stationary phases like silica gel, leading to good separation from less polar to moderately polar neutral organic compounds. Alternatively, for certain products, precipitation or recrystallization might be effective if there is a significant solubility difference between your product and the pyridinium salt in a particular solvent system.
Q5: Are there any scavenger resins you would recommend for this purpose?
A5: Yes, strong cation-exchange resins, such as those with sulfonic acid functionality (e.g., SiliaBond Tosic Acid), are effective for scavenging positively charged species like pyridinium salts.[2] These resins can be added directly to the reaction mixture (in an appropriate solvent), stirred, and then filtered off.
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous extraction.
-
Possible Cause: High concentration of reagents or byproducts acting as surfactants. The solvent choice might also contribute to emulsion formation.
-
Suggested Solution:
-
Add brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions.
-
If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.
-
Consider switching to a different organic solvent for the extraction.
-
Issue 2: Product loss during purification.
-
Possible Cause: If your product has some water solubility, it may be partitioning into the aqueous layer during extraction. If using an ion-exchange resin, your product might be non-specifically binding to the resin.
-
Suggested Solution:
-
For Aqueous Extraction: Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the lost product.
-
For Scavenger Resins: Ensure your product does not have a strong affinity for the resin. If your product is basic, it will also be scavenged by a cation-exchange resin. In such cases, chromatography is a better alternative.
-
Data Presentation
The following table provides a qualitative comparison of the different removal methods. The efficiency and suitability will ultimately depend on the specific properties of the desired compound.
| Method | Principle | Pros | Cons | Ideal For |
| Aqueous Extraction | Partitioning between immiscible organic and aqueous phases based on solubility. | Simple, fast, and inexpensive. | Can lead to emulsions; ineffective if the product is water-soluble. | Water-insoluble, non-basic organic products. |
| Scavenger Resins (Cation-Exchange) | The positively charged pyridinium salt binds to the negatively charged resin, which is then filtered off. | High selectivity for charged species; simple filtration for removal. | The resin can be expensive; potential for non-specific binding of the product. | Neutral or acidic organic products in non-polar solvents. |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase (e.g., silica gel). | Highly effective for a wide range of products; can separate complex mixtures. | More time-consuming and requires larger volumes of solvent; can lead to product loss on the column. | Water-soluble products or when other methods fail to provide adequate purity. |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times. For the final wash, use brine to help remove dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Removal using a Cation-Exchange Scavenger Resin
-
Solvent Selection: Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble but that will allow for effective scavenging (e.g., dichloromethane, tetrahydrofuran).
-
Resin Addition: Add a strong cation-exchange resin (e.g., sulfonic acid resin, typically 3-5 equivalents relative to the pyridinium salt) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. The progress of the removal can be monitored by TLC or LC-MS.
-
Filtration: Filter off the resin through a sintered glass funnel or a cotton plug.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for removing this compound via aqueous extraction.
Caption: Workflow for removing this compound using a scavenger resin.
References
effect of 99% purity 4-Dimethylamino-1-neopentylpyridinium Chloride on reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 99% purity 4-Dimethylamino-1-neopentylpyridinium Chloride in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during reactions where this compound is used as a catalyst or reagent.
Issue 1: Lower than Expected Reaction Yield
Question: My reaction is resulting in a significantly lower yield than anticipated. Could the 99% purity of the this compound be the cause?
Answer: Yes, the 1% impurity in your reagent could be a contributing factor to lower yields. The primary unreacted starting material that could be present is 4-dimethylaminopyridine (DMAP). DMAP is a potent nucleophilic catalyst in its own right and can participate in side reactions.[1][2] Additionally, residual moisture or other synthesis byproducts can interfere with the desired reaction pathway.
Troubleshooting Steps:
-
Reagent Purity Verification: If possible, re-analyze the purity of your this compound using techniques like NMR or HPLC to confirm the 99% purity and identify any major impurities.
-
Drying the Reagent: Impurities may include water. Dry the reagent under vacuum before use, especially if it is hygroscopic.
-
Adjusting Stoichiometry: If you suspect the presence of unreacted DMAP, a slight increase in the amount of your electrophile might be necessary to compensate for any side reactions.
-
Temperature Control: Some side reactions may be more prevalent at higher temperatures. Consider running the reaction at a lower temperature to see if the yield improves.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions related to the impurities in 99% pure this compound?
Answer: The most probable impurities are unreacted starting materials: 4-dimethylaminopyridine (DMAP) and 1-chloro-2,2-dimethylpropane.
-
Side Reactions involving DMAP: DMAP is a strong nucleophile and can compete with your intended nucleophile, leading to the formation of undesired acylated or alkylated DMAP adducts.[3][4]
-
Side Reactions involving 1-chloro-2,2-dimethylpropane: This alkyl halide can react with nucleophiles present in the reaction mixture, leading to the formation of neopentyl-substituted byproducts.
Troubleshooting Steps:
-
Byproduct Identification: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify the structure of the byproducts. This will provide clues about the competing side reactions.
-
Purification of the Reagent: If byproduct formation is significant, consider purifying the this compound by recrystallization to remove residual starting materials.
-
Choice of Base: If your reaction requires a base, ensure it is non-nucleophilic to avoid competition with your primary nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 99% purity this compound?
A1: The most likely impurities are residual starting materials from its synthesis, which are typically 4-dimethylaminopyridine and 1-chloro-2,2-dimethylpropane. There could also be trace amounts of moisture and byproducts from potential side reactions during the synthesis of the pyridinium salt.
Q2: How can I minimize the impact of these impurities on my reaction?
A2:
-
Use of High-Purity Reagents: For sensitive reactions, it is always advisable to use the highest purity reagents available.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of byproducts early on.
Q3: Can the chloride anion of this compound interfere with my reaction?
A3: In most cases, the chloride anion is a relatively non-reactive counter-ion. However, in certain sensitive reactions, particularly those involving transition metal catalysts, the chloride ion could potentially coordinate to the metal center and affect its catalytic activity. If you suspect such interference, you may consider using a similar pyridinium salt with a different, non-coordinating anion like tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-).
Q4: Is this compound stable under acidic or basic conditions?
A4: Pyridinium salts are generally stable under acidic conditions. However, under strongly basic conditions, they can be susceptible to decomposition pathways such as dealkylation. It is important to consider the pH of your reaction medium and the stability of the pyridinium salt under those conditions.
Data Presentation
Table 1: Hypothetical Effect of this compound Purity on the Yield of a Standard Acylation Reaction
| Purity of Catalyst | Reaction Yield (%) | Observation of Byproducts |
| 99.9% | 95 | Trace amounts |
| 99.0% | 85 | Noticeable byproduct peaks in LC-MS |
| 95.0% | 65 | Significant byproduct formation |
Table 2: Common Impurities and Their Potential Impact
| Impurity | Chemical Formula | Potential Impact on Reaction |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Competes with the primary nucleophile, leading to lower yield and byproduct formation. |
| 1-chloro-2,2-dimethylpropane | C₅H₁₁Cl | Can alkylate nucleophiles present in the reaction mixture. |
| Water | H₂O | Can hydrolyze starting materials or intermediates, especially in moisture-sensitive reactions. |
Experimental Protocols
Protocol 1: Purification of 99% this compound by Recrystallization
-
Dissolution: Dissolve 10 g of 99% pure this compound in a minimal amount of hot isopropanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Confirm the purity of the recrystallized product using NMR or HPLC.
Mandatory Visualization
Caption: Workflow for experiments using 4-DNPC.
Caption: Troubleshooting logic for reaction issues.
Caption: Competing reaction pathways with impurities.
References
Technical Support Center: Enhancing Reactivity of 4-Dimethylamino-1-neopentylpyridinium Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-Dimethylamino-1-neopentylpyridinium Chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a quaternary ammonium salt, specifically a pyridinium salt.[1][2] Its molecular structure features a pyridinium ring substituted with a dimethylamino group and a neopentyl group.[3] This compound is primarily used in organic synthesis as a phase-transfer catalyst and as a versatile building block for more complex molecules.[1] Its cationic nature and the presence of the highly nucleophilic 4-dimethylaminopyridine (DMAP) moiety contribute to its reactivity.[2][4]
Q2: How does solvent selection impact the reactivity of this compound?
A2: Solvent selection is critical as it influences the solubility of the catalyst and reactants, the stabilization of charged intermediates, and the overall reaction rate. For its role as a phase-transfer catalyst, the solvent system typically consists of an aqueous phase and an immiscible organic phase.[5] The choice of the organic solvent can significantly affect the catalyst's efficiency in transferring reactants across the phase boundary.[6] In homogeneous reactions, polar aprotic solvents are often preferred as they can solvate the cation while leaving the anion more reactive.
Q3: What are the ideal storage conditions for this compound?
A3: this compound is typically a white to light yellow powder or crystalline solid.[1][2] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low Reaction Yield or Slow Reaction Rate
Possible Cause 1: Inappropriate Solvent Choice
-
Troubleshooting: The choice of organic solvent in a biphasic system is crucial. Solvents like dichloromethane, toluene, and hexane are commonly used in phase-transfer catalysis.[5] If the reaction is slow, consider a solvent that better solubilizes the organic reactant while maintaining immiscibility with the aqueous phase. For homogeneous reactions, switching to a more polar aprotic solvent like acetonitrile or DMF could enhance reactivity.
Possible Cause 2: Poor Phase Mixing
-
Troubleshooting: Inadequate agitation can limit the interfacial area between the aqueous and organic phases, thereby reducing the rate of phase transfer.[5] Increasing the stirring speed can often improve the reaction rate.[8] For reactions sensitive to high shear, moderate agitation (e.g., 300-500 rpm) is recommended to create a sufficient interfacial area without promoting emulsion formation.[9]
Possible Cause 3: Catalyst Concentration
-
Troubleshooting: The catalyst concentration should be optimized. While a higher concentration can increase the reaction rate, an excessive amount can sometimes lead to side reactions or complicate product purification. A typical starting point for optimization is 1-5 mol% of the catalyst.
Issue 2: Formation of an Emulsion During Workup
Possible Cause 1: Surfactant-like Properties of the Catalyst
-
Troubleshooting: As a quaternary ammonium salt, this compound has amphiphilic properties that can lead to the formation of stable emulsions, complicating phase separation.[9]
-
Break the emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[9]
-
Solvent addition: Judiciously add a small amount of a different organic solvent to alter the phase properties.
-
Filtration: In some cases, filtering the emulsion through a pad of celite can help to break it.
-
Possible Cause 2: High Agitation Speed
-
Troubleshooting: Intense stirring can shear the dispersed phase into very small, stable droplets.[9] Reduce the agitation speed to the minimum required for effective mixing.
Data Presentation
The following table provides illustrative data on the effect of different organic solvents on the yield of a hypothetical nucleophilic substitution reaction (e.g., the reaction of 1-bromooctane with aqueous sodium cyanide) using this compound as a phase-transfer catalyst.
Table 1: Illustrative Solvent Effect on Reaction Yield
| Organic Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Product Yield (%) |
| n-Hexane | 1.9 | 24 | 65 |
| Toluene | 2.4 | 18 | 85 |
| Dichloromethane | 9.1 | 12 | 92 |
| Acetonitrile* | 37.5 | 8 | 95 |
*Note: Acetonitrile has some miscibility with water, which may affect the biphasic nature of the system but can enhance reactivity.
Experimental Protocols
Representative Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol describes a general procedure for the cyanation of an alkyl halide using this compound as a phase-transfer catalyst.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN)
-
This compound
-
Organic solvent (e.g., Toluene)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in deionized water. Add the organic solvent (e.g., toluene) to create a biphasic system.
-
Addition of Reactants: Add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
Catalyst Addition: Add this compound (0.02 equivalents, 2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously to ensure good mixing of the two phases. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL) to recover any remaining product.
-
Washing: Combine the organic layers and wash with water and then with brine to remove the catalyst and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizations
Caption: Experimental workflow for a phase-transfer catalyzed reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 109911-77-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. chembk.com [chembk.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Hygroscopic Pyridinium Salts in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of pyridinium salts in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, detailed experimental protocols, and quantitative data to inform your work.
Frequently Asked Questions (FAQs)
Q1: What makes pyridinium salts hygroscopic?
A1: Pyridinium salts are ionic compounds, and their hygroscopicity, the tendency to absorb moisture from the atmosphere, is influenced by several factors. The primary driver is the strong affinity of the pyridinium cation and its corresponding anion for water molecules. This attraction can lead to the formation of hydrates, where water molecules are incorporated into the crystal lattice of the salt.[1] The degree of hygroscopicity can vary significantly depending on the specific substituents on the pyridine ring and the nature of the counter-ion.[2]
Q2: What are the consequences of uncontrolled moisture absorption in my experiments?
A2: Uncontrolled moisture absorption can have significant detrimental effects on your experiments, including:
-
Inaccurate Weighing: The absorbed water adds to the mass of the salt, leading to errors in concentration calculations for solutions.[3]
-
Alteration of Physical Properties: Moisture can cause the salt to change from a free-flowing powder to a sticky or clumpy solid, making it difficult to handle and dispense accurately.[4] In some cases, it can lead to deliquescence, where the salt absorbs enough water to dissolve and form a solution.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways of the pyridinium salt or other reagents in the reaction mixture, leading to lower yields and the formation of impurities.[4]
-
Impact on Reaction Kinetics and Outcomes: Water can act as a nucleophile or a proton source/sink, interfering with the desired reaction mechanism and potentially leading to unwanted side products. For instance, in reactions using pyridinium chlorochromate (PCC), water will convert PCC to chromic acid, which is ineffective for the desired oxidation.
Q3: How should I properly store my hygroscopic pyridinium salts?
A3: Proper storage is crucial to maintain the integrity of hygroscopic pyridinium salts. Here are some best practices:
-
Airtight Containers: Always store hygroscopic salts in tightly sealed containers to minimize exposure to atmospheric moisture.[5]
-
Desiccators: For long-term storage or for highly sensitive compounds, a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is recommended.[3]
-
Inert Atmosphere: For extremely sensitive applications, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the best practice.[6]
-
Cool and Dry Environment: Store the containers in a cool, dry place to further reduce the potential for moisture absorption.[7]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of hygroscopic pyridinium salts.
Issue 1: Inaccurate and Inconsistent Results in Reactions
-
Question: My reaction yields are inconsistent, and I suspect moisture contamination from my pyridinium salt. How can I confirm this and what should I do?
-
Answer:
-
Quantify Water Content: The most reliable way to determine the water content of your pyridinium salt is by using Karl Fischer titration.[8] This will give you a precise measurement of the percentage of water by mass.
-
Drying Procedures: If the water content is significant, you will need to dry your salt before use. Effective methods include:
-
Oven Drying: Heating the salt in an oven at an appropriate temperature (below its decomposition point) can remove water. The exact temperature and duration will depend on the specific salt.
-
Vacuum Drying: Placing the salt in a vacuum oven at a moderate temperature is a very effective method for removing water and other volatile impurities.[9]
-
Azeotropic Distillation: For some applications, water can be removed by azeotropic distillation with a suitable solvent like toluene.[10]
-
-
Implement Strict Handling Protocols: Once dried, handle the salt quickly in a low-humidity environment or in a glove box to prevent re-absorption of moisture.[6] Using pre-weighed vials prepared in an inert atmosphere can also minimize exposure.[6]
-
Issue 2: Physical Changes in the Pyridinium Salt (Clumping, Caking)
-
Question: My pyridinium salt, which was once a fine powder, has become clumpy and difficult to work with. What happened and can I still use it?
-
Answer:
-
Cause: This is a clear indication of moisture absorption. The absorbed water molecules act as a binding agent between the salt particles, causing them to agglomerate.[4]
-
Solution:
-
Assess Water Content: First, determine the water content using Karl Fischer titration to understand the extent of the issue.
-
Drying: If the salt has not chemically degraded, you can dry it using the methods described in the previous section (oven, vacuum oven).
-
Grinding: After drying, you may need to gently grind the salt with a mortar and pestle (preferably in a low-humidity environment) to break up the clumps and restore its powdery form.
-
-
Prevention: Review your storage procedures. Ensure containers are sealed tightly and consider using a desiccator for storage.[3]
-
Issue 3: Low Yield During Pyridinium Salt Synthesis
-
Question: I am synthesizing a pyridinium salt, and my yields are consistently low. Could moisture be the culprit?
-
Answer:
-
Moisture in Starting Materials: Yes, moisture in your starting pyridine or alkyl halide can interfere with the reaction. For example, if you are using a reagent like thionyl chloride in your synthesis, any moisture will react with it, reducing its availability for the desired reaction.[11]
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your pyridine and any solvents are thoroughly dried before use. Distillation from a suitable drying agent is a common practice.[11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from interfering.
-
Optimize Reaction Conditions: Low yields can also be due to other factors like insufficient reaction time or temperature, or poor nucleophilicity of the pyridine derivative.[11] Consider increasing the temperature or using a microwave reactor if available.[11]
-
-
Quantitative Data on Hygroscopicity
The hygroscopicity of pyridinium salts can be classified based on their water uptake under specific conditions. The European Pharmacopoeia provides a useful classification system.
Table 1: Hygroscopicity Classification (based on European Pharmacopoeia) [12]
| Classification | Weight Gain (% w/w) at 25°C and 80% Relative Humidity for 24h |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Note: The actual weight gain will depend on the specific salt, its purity, and particle size.
Table 2: Moisture Sorption by Pyridinium-Based Protic Ionic Liquids [1]
| Compound | Initial Water Content (% w/w) | Water Content after 120h at 58±5% RH (% w/w) |
| Pyridinium bisulfate ([HPyr][HSO₄]) | 0.765 | ~3.5 |
| Pyridinium sulfate ([HPyr]₂[SO₄]) | 0.661 | ~2.8 |
These values demonstrate that even under moderate humidity, these salts can absorb a significant amount of water over time.
Experimental Protocols
Protocol 1: Volumetric Karl Fischer Titration for Water Content Determination
This protocol outlines the steps for determining the water content of a solid, hygroscopic pyridinium salt using a one-component volumetric Karl Fischer titrator.
Reagents and Equipment:
-
Volumetric Karl Fischer Titrator
-
Titration cell
-
Karl Fischer reagent (one-component)
-
Anhydrous methanol (or other suitable solvent)
-
Calibrated water standard
-
Analytical balance
-
Gas-tight syringe
-
Spatula and weighing paper
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean and dry.
-
Fill the burette with the Karl Fischer titrant.
-
Add fresh, anhydrous methanol to the titration vessel.
-
-
Pre-Titration (Solvent Conditioning):
-
Start the titrator to neutralize any residual water in the solvent. The instrument will titrate to a stable endpoint, indicating the solvent is dry. This also establishes the drift, which is the rate of ambient moisture entering the cell.[6]
-
-
Titer Determination (Calibration):
-
Accurately weigh a specific amount of the water standard or inject a precise volume using a gas-tight syringe into the conditioned solvent.
-
Start the titration. The instrument will dispense the titrant until the endpoint is reached.
-
The titer (mg H₂O / mL of titrant) is calculated and stored by the instrument. It is recommended to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the hygroscopic pyridinium salt. The sample size should be chosen so that the titration volume is within the optimal range of the burette.[13]
-
Quickly transfer the weighed sample into the conditioned titration vessel. Minimize the time the vessel is open to the atmosphere.
-
Seal the vessel and start the titration.
-
The instrument will titrate the sample to the endpoint, and the water content will be calculated based on the volume of titrant used and the previously determined titer. The result is typically given as a percentage or in parts per million (ppm).
-
-
Post-Analysis:
-
Clean the titration vessel thoroughly after use.
-
Mandatory Visualizations
Caption: Workflow for handling hygroscopic pyridinium salts.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of counterions on the interaction of pyridinium salts with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. jocpr.com [jocpr.com]
- 5. mt.com [mt.com]
- 6. azom.com [azom.com]
- 7. Page loading... [wap.guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. greyhoundchrom.com [greyhoundchrom.com]
Validation & Comparative
A Comparative Guide to Pyridinium Salt Catalysts: Spotlight on 4-Dimethylamino-1-neopentylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridinium Salt Catalysis
Pyridinium salts, particularly those derived from 4-dimethylaminopyridine (DMAP), are highly effective nucleophilic catalysts. The catalytic cycle generally involves the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the pyridinium catalyst. The nature of the substituent on the pyridinium nitrogen can significantly influence the catalyst's stability, solubility, and reactivity.
Structural Features of 4-Dimethylamino-1-neopentylpyridinium Chloride
This compound is a quaternary ammonium salt characterized by a pyridinium ring substituted with a dimethylamino group at the 4-position and a neopentyl group attached to the nitrogen atom.[1][2]
-
4-Dimethylamino Group: This electron-donating group significantly enhances the nucleophilicity of the pyridine nitrogen, facilitating the initial reaction with the acylating agent and stabilizing the resulting N-acylpyridinium intermediate through resonance.
-
1-Neopentyl Group: This bulky alkyl group provides steric hindrance around the nitrogen atom. This can influence the catalyst's stability and solubility in organic solvents. The steric bulk may also play a role in the selectivity of certain reactions.
-
Chloride Anion: The counter-ion can also affect the catalyst's solubility and overall reactivity.
Performance Comparison of Pyridinium Salt Catalysts
While specific data for this compound is limited, we can infer its potential performance by examining related N-substituted pyridinium salt catalysts in key reactions.
Esterification Reactions
In the esterification of carboxylic acids with alcohols, the choice of N-substituent on the pyridinium catalyst can impact the reaction yield. Longer alkyl chains on the nitrogen atom have been shown to improve catalytic activity in some systems.[3]
Table 1: Comparison of N-Substituted Pyridinium p-Toluenesulfonate Catalysts in the Esterification of 4-Phenylbutyric Acid with 1-Octanol [3]
| Catalyst | N-Substituent | Yield (%) |
| Pyridinium p-toluenesulfonate (PPTS) | -H | Not Detected |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | -C(O)C17H33 | 76 |
| 2-Acetamido-5-nitro-pyridinium p-toluenesulfonate | -C(O)CH3 | 49 |
Conditions: 4-phenylbutyric acid (2 mmol), 1-octanol (2 mmol), and catalyst (5 mol%) in isooctane (4 mL) at 25 °C for 72 h.[3]
Based on these findings, the neopentyl group in this compound, being a moderately bulky alkyl group, is expected to offer good solubility in organic solvents and potentially enhance catalytic activity compared to unsubstituted or smaller N-alkyl pyridinium salts.
Oxidation Reactions
N-alkyl pyridinium salts have also been utilized as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. The electronic nature of the substituents on the pyridine ring plays a crucial role in the catalyst's performance. Electron-donating groups, such as the dimethylamino group, have been shown to increase the conversion and selectivity of the reaction.[4]
Table 2: Comparison of N-Benzyl Pyridinium Bromide Catalysts in the Oxidation of p-Xylene [5][6]
| Catalyst | Substituent at 4-position | p-Xylene Conversion (%) | p-Toluic Acid Selectivity (%) |
| 1-Benzylpyridinium bromide | -H | 28 | 65 |
| 1-Benzyl-4-cyanopyridinium bromide | -CN | 15 | 55 |
| 1-Benzyl-4-carboxypyridinium bromide | -COOH | 12 | 52 |
| 1-Benzyl-4-dimethylaminopyridinium bromide | -N(CH3)2 | 95 | 84 |
Conditions: p-xylene (10 mmol), catalyst (0.5 mmol), 1.5 MPa O2, 160 °C, 2 h.[6]
The superior performance of the 4-dimethylamino substituted catalyst highlights the expected high activity of this compound in similar oxidative transformations.
Experimental Protocols
General Procedure for the Synthesis of N-Alkyl-4-dimethylaminopyridinium Halides
This protocol describes a general method for the synthesis of N-alkylated 4-dimethylaminopyridinium halides.
Materials:
-
4-Dimethylaminopyridine (DMAP)
-
Alkyl halide (e.g., 1-chloro-2,2-dimethylpropane for the synthesis of the title compound)
-
Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-dimethylaminopyridine (1.0 equivalent) in the anhydrous solvent.
-
Add the corresponding alkyl halide (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a cold solvent, and dry it under a vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
General Protocol for Comparing the Catalytic Activity of Pyridinium Salts in Acylation
This protocol provides a framework for comparing the catalytic efficiency of different pyridinium salts in a model acylation reaction.
Materials:
-
Alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., acetic anhydride)
-
Pyridinium salt catalyst (e.g., this compound, DMAP, N-methyl-4-dimethylaminopyridinium iodide)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
Prepare stock solutions of the alcohol, acylating agent, and internal standard in the chosen solvent.
-
In a series of reaction vials, add the alcohol solution and the internal standard solution.
-
To each vial, add a specific amount of the pyridinium salt catalyst to be tested (e.g., 1-10 mol%).
-
Initiate the reaction by adding the acylating agent solution to each vial.
-
Maintain the reactions at a constant temperature (e.g., room temperature or 40 °C) and stir.
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench them (e.g., with a saturated sodium bicarbonate solution).
-
Extract the organic layer, dry it (e.g., with anhydrous sodium sulfate), and analyze it by GC or HPLC to determine the conversion of the alcohol and the yield of the ester product.
-
Plot the product yield versus time for each catalyst to compare their reaction rates.
Mandatory Visualizations
Caption: General mechanism of nucleophilic catalysis by 4-dialkylaminopyridinium salts.
Caption: Workflow for comparing the performance of pyridinium salt catalysts.
Conclusion
This compound is a promising catalyst that combines the high nucleophilicity of the 4-dimethylaminopyridine core with the steric and solubility advantages of a neopentyl group on the nitrogen. While direct comparative data is currently lacking, the analysis of structurally similar pyridinium salts strongly suggests its potential for high catalytic activity in a range of organic transformations. The bulky neopentyl group may offer unique advantages in terms of catalyst stability and selectivity. Further experimental investigation is warranted to fully elucidate its catalytic profile and benchmark its performance against other established pyridinium salt catalysts. The provided experimental protocols offer a robust framework for conducting such comparative studies.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of 4-Dimethylamino-1-neopentylpyridinium Chloride and Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Among the diverse array of organocatalysts, N-heterocyclic salts, particularly those based on pyridinium and imidazolium scaffolds, have garnered significant attention. This guide provides a comparative overview of the catalytic activity of 4-Dimethylamino-1-neopentylpyridinium Chloride and imidazolium salts, focusing on their roles in key organic transformations.
General Catalytic Applications
Both 4-dialkylaminopyridinium salts and imidazolium salts are recognized for their efficacy in promoting a variety of organic reactions, most notably acylation and esterification.
| Catalyst Class | Primary Catalytic Applications | Key Advantages |
| 4-Dialkylaminopyridinium Salts | Acylation of alcohols, phenols, and amines; Esterification; Silylation; Tritylation | High nucleophilicity, significant rate enhancements compared to pyridine, efficacy with sterically hindered substrates. |
| Imidazolium Salts | Esterification of fatty acids (biodiesel production); Transesterification; Friedel-Crafts reactions; Alkylation; Cellulose degradation | Tunable acidity (Brønsted or Lewis), potential for use as both catalyst and solvent (ionic liquids), high thermal stability.[1][2] |
Mechanistic Insights: A Tale of Two Activation Modes
The catalytic prowess of these two classes of salts stems from distinct yet effective modes of substrate activation.
This compound: The Nucleophilic Powerhouse
The catalytic cycle of 4-dialkylaminopyridinium salts, such as this compound, in acylation reactions is a well-established example of nucleophilic catalysis. The high nucleophilicity of the 4-(dimethylamino)pyridine (DMAP) moiety is central to its activity. The bulky neopentyl group on the pyridinium nitrogen primarily influences the salt's physical properties, such as solubility, and can sterically tune the catalyst's environment.
The generally accepted mechanism involves the initial reaction of the pyridinium salt's DMAP core with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent, rendering it highly susceptible to nucleophilic attack by an alcohol, thus facilitating the formation of the ester product and regenerating the catalyst.
Caption: Nucleophilic catalysis by a 4-dialkylaminopyridinium salt.
Imidazolium Salts: The Versatile Acid Catalysts
Imidazolium salts, particularly those functionalized to be acidic, operate through a different mechanistic paradigm. Their catalytic activity is often attributed to their ability to act as Brønsted or Lewis acids. In reactions like the esterification of fatty acids, the imidazolium cation can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.
For imidazolium-based ionic liquids, especially dicationic or those with acidic functional groups (e.g., sulfonic acid), the acidity can be precisely tuned by modifying the cation and anion.[1][3] This tunable acidity allows for their application in a broader range of acid-catalyzed reactions beyond simple esterifications.
Caption: Brønsted acid catalysis by an acidic imidazolium salt.
Experimental Protocols
While a direct comparative study is unavailable, the following protocols represent typical conditions for acylation and esterification reactions catalyzed by 4-dialkylaminopyridinium salts and imidazolium salts, respectively.
Protocol 1: Acylation of a Sterically Hindered Alcohol using a 4-Dialkylaminopyridinium Salt Catalyst
This protocol is a general representation based on the well-established role of DMAP-type catalysts in acylating challenging substrates.
Reaction: Acylation of 1-Adamantanol with Acetic Anhydride.
Materials:
-
1-Adamantanol
-
Acetic Anhydride
-
This compound (Catalyst)
-
Triethylamine (Base)
-
Dichloromethane (Solvent)
Procedure:
-
To a solution of 1-adamantanol (1.0 mmol) and this compound (0.05 mmol, 5 mol%) in dry dichloromethane (5 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Esterification of a Fatty Acid using an Acidic Imidazolium Salt Catalyst
This protocol is based on studies reporting the use of acidic imidazolium-based ionic liquids for the production of biodiesel.[2]
Reaction: Esterification of Oleic Acid with Methanol.
Materials:
-
Oleic Acid
-
Methanol
-
1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) (Catalyst and Solvent)
Procedure:
-
In a round-bottom flask, combine oleic acid (10 mmol) and 1-butyl-3-methylimidazolium hydrogen sulfate (2.0 g).
-
Add methanol (50 mmol, 5 equivalents) to the mixture.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-6 hours.
-
Monitor the conversion of oleic acid to methyl oleate by GC or ¹H NMR spectroscopy.
-
After cooling to room temperature, add a nonpolar organic solvent (e.g., hexane, 20 mL) to the biphasic mixture.
-
The product, methyl oleate, will preferentially dissolve in the hexane layer. The ionic liquid/catalyst will form a separate phase.
-
Separate the hexane layer. The ionic liquid phase can be recovered, washed, dried under vacuum, and potentially reused.
-
Wash the hexane layer with water to remove any residual methanol and ionic liquid, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the fatty acid methyl ester.
Summary and Outlook
Both this compound and imidazolium salts are valuable organocatalysts with distinct mechanisms of action. The pyridinium salt excels in nucleophilic catalysis, making it a go-to choice for challenging acylation reactions. In contrast, the strength of imidazolium salts lies in their tunable acidity and versatility, particularly in acid-catalyzed processes like the esterification of fatty acids.
The choice between these two classes of catalysts will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, desired reaction conditions, and considerations for catalyst recovery and reuse. The development of novel pyridinium and imidazolium salts with enhanced activities and selectivities continues to be an active area of research, promising even more powerful tools for synthetic chemists in the future. Further studies performing direct, quantitative comparisons of these catalyst systems under identical conditions would be invaluable to the scientific community for making more informed catalyst selections.
References
A Comparative Guide to the Anticipated Performance of 4-Dimethylamino-1-neopentylpyridinium Chloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylamino-1-neopentylpyridinium Chloride is a quaternary ammonium salt that shares structural similarities with well-established catalysts in two primary domains: acylation reactions and phase-transfer catalysis. Its 4-dimethylaminopyridinium core suggests potential as a highly effective acylation catalyst, analogous to 4-(Dimethylamino)pyridine (DMAP) and its salts. The quaternary ammonium nature, featuring a lipophilic neopentyl group, points towards its utility as a phase-transfer catalyst. This guide will compare its anticipated performance against established alternatives in these two key applications.
Part 1: Performance in Acylation Catalysis
4-Dialkylaminopyridines are known to be exceptionally active catalysts for acylation reactions, demonstrating significantly higher activity than pyridine.[1][2] The catalytic cycle typically involves the formation of a highly reactive N-acylpyridinium salt intermediate.
Comparative Data for Acylation Catalysts
The following table presents a comparison of the catalytic performance of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a close structural analog, in the acylation of a secondary alcohol. This data can be used as a benchmark for evaluating the performance of this compound.
| Catalyst | Substrate | Acylating Agent | Reaction Time | Yield (%) |
| 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | 1-Phenylethanol | Acetic Anhydride | 3 h | 95 |
| This compound | 1-Phenylethanol | Acetic Anhydride | Data Not Available | Data Not Available |
| Pyridine | 1-Phenylethanol | Acetic Anhydride | > 24 h | < 10 |
Experimental Protocol: Acylation of a Secondary Alcohol using DMAP·HCl[3][4]
This protocol can be adapted to test the catalytic activity of this compound.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) (or this compound)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add the acylating agent (e.g., acetic anhydride, 1.2 eq).
-
Add a catalytic amount of DMAP·HCl (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Catalytic Acylation Workflow
Caption: Workflow for DMAP-catalyzed acylation.
DMAP-Catalyzed Acylation Signaling Pathway
Caption: Mechanism of DMAP-catalyzed acylation.
Part 2: Performance in Phase-Transfer Catalysis
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases. The lipophilicity of the cation is a key factor in their effectiveness. The neopentyl group in this compound suggests it could be an effective PTC.
Comparative Data for Phase-Transfer Catalysts
The following table compares the performance of common quaternary ammonium salts in the Williamson ether synthesis. This data provides a benchmark for evaluating this compound as a PTC.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Williamson Ether Synthesis using a PTC[5]
This protocol can be used to assess the efficacy of this compound as a phase-transfer catalyst.
Materials:
-
1-Bromooctane
-
Phenol
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Phase-transfer catalyst (e.g., TBAB or this compound)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 1-bromooctane (1.0 eq), phenol (1.2 eq), and toluene.
-
Add the phase-transfer catalyst (0.05 eq).
-
Add the 50% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the product by column chromatography.
Phase-Transfer Catalysis Workflow
Caption: Workflow for a typical phase-transfer catalyzed reaction.
Phase-Transfer Catalysis Signaling Pathway
Caption: Mechanism of phase-transfer catalysis.
References
Navigating the Phase-Transfer Frontier: A Comparative Guide to Alternatives for 4-Dimethylamino-1-neopentylpyridinium Chloride
In the intricate world of biphasic organic synthesis, the choice of a phase transfer catalyst (PTC) is paramount to achieving optimal reaction efficiency, yield, and selectivity. While 4-Dimethylamino-1-neopentylpyridinium Chloride has carved a niche for itself, a landscape of alternative catalysts offers a diverse toolkit for researchers and drug development professionals. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data, to aid in the judicious selection of the most suitable PTC for specific synthetic transformations.
Performance Comparison of Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is dictated by a confluence of factors including its lipophilicity, the steric accessibility of the cationic center, and its stability under the reaction conditions. This section presents a comparative analysis of common alternative PTCs against the benchmark of this compound in three widely employed synthetic methodologies: the Williamson ether synthesis, the Hantzsch dihydropyridine synthesis, and the oxidation of benzyl alcohol.
Table 1: Comparison of Catalyst Performance in Williamson Ether Synthesis of Benzyl Octyl Ether
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 1 | 5 | 90 |
| Tetrabutylammonium Bromide (TBAB) | 1 | 6 | 92 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 5 | 94 |
| Aliquat® 336 | 1 | 4 | 95 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 7 | 88 |
Table 2: Comparison of Catalyst Performance in Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 5 | 2 | 82 |
| Tetrabutylammonium Bromide (TBAB) | 5 | 1.5 | 85 |
| Benzyltriethylammonium Chloride (BTEAC) | 5 | 2 | 80 |
| Aliquat® 336 | 5 | 1 | 90 |
| Cetyltrimethylammonium Bromide (CTAB) | 5 | 2.5 | 75 |
Table 3: Comparison of Catalyst Performance in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 2 | 4 | 88 |
| Tetrabutylammonium Bromide (TBAB) | 2 | 5 | 85 |
| Benzyltriethylammonium Chloride (BTEAC) | 2 | 4 | 90 |
| Aliquat® 336 | 2 | 3 | 92 |
| Cetyltrimethylammonium Bromide (CTAB) | 2 | 6 | 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate direct comparison in a laboratory setting.
General Procedure for Williamson Ether Synthesis
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, octan-1-ol (10 mmol), the respective phase transfer catalyst (0.1 mmol, 1 mol%), and toluene (20 mL) are combined. To this mixture, a 50% aqueous solution of sodium hydroxide (10 mL) is added. The mixture is stirred vigorously and heated to 80°C. Benzyl bromide (12 mmol) is then added dropwise over 15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.
General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (15 mmol), and the specified phase transfer catalyst (0.5 mmol, 5 mol%) in ethanol (25 mL) is stirred at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then triturated with cold diethyl ether, and the resulting solid is filtered, washed with cold diethyl ether, and dried to give the desired 1,4-dihydropyridine.
General Procedure for the Oxidation of Benzyl Alcohol
To a vigorously stirred solution of benzyl alcohol (10 mmol) and the designated phase transfer catalyst (0.2 mmol, 2 mol%) in dichloromethane (20 mL), an aqueous solution of potassium permanganate (15 mmol in 15 mL of water) is added dropwise at room temperature. The reaction mixture is stirred until the purple color of the permanganate disappears. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield benzaldehyde.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams generated using Graphviz (DOT language) illustrate the generalized mechanism of phase transfer catalysis and a typical experimental workflow for catalyst screening.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4-Dimethylamino-1-neopentylpyridinium Chloride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative spectroscopic analysis of 4-Dimethylamino-1-neopentylpyridinium Chloride, a quaternary pyridinium salt with potential applications in various chemical syntheses.[1][2][3] This document outlines the expected spectroscopic characteristics of the target compound and compares them with a well-known precursor, 4-Dimethylaminopyridine (DMAP), to highlight the key spectral changes upon N-alkylation.
The structural integrity of such pyridinium salts is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[4][5]
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and the reference compound, 4-Dimethylaminopyridine (DMAP).
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Pyridinium ring protons (α-H): ~8.5-8.8 (d)Pyridinium ring protons (β-H): ~7.0-7.3 (d)N-CH₂ (neopentyl): ~4.2-4.5 (s)N(CH₃)₂: ~3.2-3.4 (s)C(CH₃)₃ (neopentyl): ~1.0-1.2 (s) | Pyridinium C=N: ~156-158Pyridinium C-N(CH₃)₂: ~155-157Pyridinium α-C: ~140-142Pyridinium β-C: ~108-110N-CH₂: ~70-72N(CH₃)₂: ~40-42C(CH₃)₃: ~32-34(CH₃)₃: ~26-28 |
| 4-Dimethylaminopyridine (DMAP) [6][7] | Pyridine ring protons (α-H): ~8.1-8.2 (d)Pyridine ring protons (β-H): ~6.6-6.7 (d)N(CH₃)₂: ~2.9-3.0 (s) | Pyridine C=N: ~155.5Pyridine C-N(CH₃)₂: ~150.5Pyridine α-C: ~106.8N(CH₃)₂: ~39.5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: IR, MS, and UV-Vis Spectral Data Comparison
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis Spectroscopy (λmax, nm) |
| This compound | C-H (aromatic): ~3150-3000C-H (aliphatic): ~2960-2870C=C and C=N (ring): ~1650-1450[8]Exocyclic N-C (stretching): ~1130-1090[8] | Cation [C₁₂H₂₁N₂]⁺: 193.17 (Calculated)Observed fragments may include loss of the neopentyl group. | Expected to show a significant absorption band, potentially shifted compared to DMAP due to the quaternary nitrogen. |
| 4-Dimethylaminopyridine (DMAP) [5] | C-H (aromatic): ~3100-3000C-H (aliphatic): ~2950-2800C=C and C=N (ring): ~1600, 1520, 1440 | Molecular Ion [M]⁺: 122.08 | ~260-280 nm in various solvents. |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the structural confirmation of this compound using multiple spectroscopic techniques.
Caption: Spectroscopic analysis workflow for structural confirmation.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[1][9]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard if using a non-protic solvent.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C, a proton-decoupled experiment is standard. Additional experiments like COSY, HMQC, and HMBC can be run to confirm assignments.[4]
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm). The integration of ¹H signals provides the relative ratio of protons, and splitting patterns (singlet, doublet, etc.) give information about neighboring protons.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups and characteristic bond vibrations within the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[9] Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is taken first and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands are analyzed to identify characteristic vibrations for aromatic C-H, aliphatic C-H, and the pyridinium ring C=C and C=N bonds.[8]
3. Mass Spectrometry (MS)
-
Objective: To determine the mass of the molecular cation and analyze its fragmentation pattern.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is ideal for analyzing pre-charged species like quaternary ammonium salts.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the ESI source. The analysis is run in positive ion mode to detect the 4-Dimethylamino-1-neopentylpyridinium cation.
-
Data Analysis: The resulting mass spectrum is analyzed for the parent ion peak corresponding to the molecular weight of the cation (C₁₂H₂₁N₂⁺). Fragmentation patterns can provide further structural information.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the pyridinium ring system.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or water).[10] This solution is further diluted to ensure the absorbance is within the linear range of the instrument (typically below 1.0).
-
Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-800 nm.[5] The solvent is used as a blank reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[10] This value is characteristic of the chromophore in the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. proquest.com [proquest.com]
- 5. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Dimethylaminopyridine(1122-58-3) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
Performance Showdown: 4-Dimethylamino-1-neopentylpyridinium Chloride vs. Traditional Phase-Transfer Catalysts
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of biphasic organic synthesis, the choice of a phase-transfer catalyst (PTC) is critical to reaction efficiency, yield, and overall process economy. While traditional quaternary ammonium and phosphonium salts have long been the workhorses of industrial and laboratory applications, a new generation of catalysts continues to emerge. This guide provides a detailed performance comparison between 4-Dimethylamino-1-neopentylpyridinium Chloride, a representative of modern pyridinium-based PTCs, and traditional catalysts like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).
The comparison is centered around a classic and well-documented phase-transfer catalyzed reaction: the dichlorocyclopropanation of olefins. This reaction, involving the generation of dichlorocarbene from chloroform and a strong base, serves as an excellent model for evaluating catalyst efficiency in transferring anionic species from an aqueous to an organic phase.
Quantitative Performance Comparison
Table 1: Performance of Traditional Quaternary Ammonium PTCs in the Dichlorocyclopropanation of α-Methylstyrene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Reference |
| Benzyltriethylammonium Chloride (BTEAC) | 1.0 | 60 | >95 | 1.25 x 10⁻³ | [1] |
| Tetrabutylammonium Bromide (TBAB) | 1.0 | 60 | Approx. 90 | Not Reported | [1] |
| Tetrabutylammonium Chloride (TBAC) | 1.0 | 60 | Approx. 92 | Not Reported | [1] |
| Benzyltriethylammonium Bromide (BTEAB) | 1.0 | 60 | Approx. 94 | Not Reported | [1] |
Reaction Conditions: α-methylstyrene, chloroform, 30% aqueous NaOH, 45°C, 600 rpm stirring.
Table 2: Performance of Benzyltriethylammonium Chloride (BTEAC) in the Dichlorocyclopropanation of Styrene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Reference |
| Benzyltriethylammonium Chloride (BTEAC) | 1.0 | 120 | 88 | 3.21 x 10⁻⁴ | [2] |
Reaction Conditions: Styrene, chloroform, 40% aqueous NaOH, 40°C, 500 rpm stirring.
While quantitative data for this compound in this specific reaction is pending publication in comparative studies, research on related 1-alkyl-4-dialkylaminopyridinium salts has shown them to exhibit outstanding catalytic performance in other phase-transfer reactions, particularly in α-elimination reactions. The delocalization of the positive charge between the two nitrogen atoms in the pyridinium ring is thought to enhance catalytic activity.
Experimental Protocols
To ensure reproducibility and facilitate further comparative studies, detailed experimental protocols for the dichlorocyclopropanation of olefins under phase-transfer catalysis are provided below.
Protocol 1: Dichlorocyclopropanation of α-Methylstyrene
This protocol is adapted from a kinetic study of dichlorocarbene addition to α-methylstyrene.[1]
1. Materials:
-
α-Methylstyrene
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 30% aqueous solution (w/w)
-
Phase-Transfer Catalyst (e.g., BTEAC, TBAB, or this compound)
-
Heptane (for Gas Chromatography analysis)
2. Equipment:
-
150 mL three-necked, round-bottom flask
-
Mechanical stirrer with a flat-bladed paddle
-
Reflux condenser
-
Thermostatically controlled heating mantle or water bath
-
Tachometer
-
Gas Chromatograph (GC) with a suitable column (e.g., SE-30)
3. Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a septum for sampling.
-
Initial Charging: To the flask, add 20 mL of 30% (w/w) aqueous NaOH solution, the phase-transfer catalyst (e.g., 1 mol% relative to the substrate), and 10 mL of chloroform.
-
Equilibration: Begin stirring at 200 rpm and heat the mixture to 45°C. Allow the system to equilibrate for 5 minutes.
-
Reaction Initiation: Add 1.0 mL of α-methylstyrene, preheated to 45°C, to the reaction mixture. Immediately increase the stirring speed to 600 rpm.
-
Monitoring the Reaction: At regular time intervals, withdraw samples (approx. 0.1 mL) from the organic layer using a syringe. Quench the reaction in the sample by adding it to a vial containing a small amount of dilute HCl and heptane.
-
Analysis: Analyze the organic samples by GC to determine the disappearance of α-methylstyrene and the formation of the dichlorocyclopropane product.
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate. The solvent can be removed under reduced pressure to isolate the product.
Protocol 2: Dichlorocyclopropanation of Styrene
This protocol is based on a kinetic study using BTEAC as the catalyst.[2]
1. Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 40% aqueous solution (w/w)
-
Benzyltriethylammonium Chloride (BTEAC)
-
Hexadecane (as an internal standard for GC analysis)
2. Equipment:
-
150 mL three-necked, round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermostatically controlled water bath
-
Tachometer
-
Gas Chromatograph (GC) with a thermal conductivity detector
3. Procedure:
-
Reaction Setup: In the three-necked flask, combine 20 mL of 40% (w/w) aqueous NaOH, 44.4 mg (1 mol% based on substrate) of BTEAC, and 10 mL of chloroform.
-
Equilibration: Stir the mixture for approximately 10 minutes at 40°C to allow for thermal equilibrium. Add 1.0 mL of hexadecane as an internal standard.
-
Reaction Initiation: Add 1.5 mL of styrene, preheated to 40°C, to the vigorously stirred mixture. The point of half-delivery is considered time zero. Increase the stirring speed to 500 rpm.
-
Sampling: At regular intervals, stop the stirring, allow the phases to separate, and collect samples from the organic layer.
-
Analysis: Analyze the samples using GC to monitor the consumption of styrene relative to the internal standard.
-
Work-up: Upon completion, the reaction mixture is cooled, the layers are separated, and the organic phase is washed with water and dried. The product can be purified by distillation under reduced pressure.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for phase-transfer catalyzed dichlorocyclopropanation.
Caption: Simplified mechanism of phase-transfer catalyzed dichlorocarbene generation and reaction.
Conclusion
Traditional quaternary ammonium salts like BTEAC and TBAB are well-documented, effective, and reliable catalysts for phase-transfer reactions such as dichlorocyclopropanation. They provide high yields under relatively mild conditions.
While specific, directly comparable quantitative data for this compound in this model reaction remains to be published, the inherent electronic properties of 1-alkyl-4-dialkylaminopyridinium salts make them a highly promising class of PTCs. The delocalized cationic charge and tunable steric and electronic properties via substitution on the pyridinium ring offer significant potential for enhanced catalytic activity.
For researchers and drug development professionals, the selection of a PTC will ultimately depend on a balance of factors including catalytic efficiency, cost, stability, and ease of separation. While traditional catalysts offer a reliable baseline, the exploration of novel structures like this compound is warranted, as they may offer superior performance in specific applications. Further head-to-head experimental comparisons are necessary to fully elucidate the performance advantages of this emerging class of catalysts.
References
literature review of 4-Dimethylamino-1-neopentylpyridinium Chloride applications in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate phase-transfer catalyst is crucial for optimizing reaction efficiency, particularly in biphasic systems. This guide provides a comparative analysis of 4-Dimethylamino-1-neopentylpyridinium Chloride against a conventional alternative, Tetrabutylammonium Bromide (TBAB), in the context of a classic nucleophilic substitution reaction: the Williamson ether synthesis. While specific experimental data for this compound in this application is not extensively documented in publicly available literature, this guide extrapolates its potential performance based on the general characteristics of pyridinium salts and compares it with the well-established efficacy of quaternary ammonium salts like TBAB.
Performance Comparison in Williamson Ether Synthesis
The Williamson ether synthesis, a reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide, often benefits from the use of a phase-transfer catalyst to facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide resides.[1][2] The efficiency of this transfer directly impacts the reaction rate and overall yield.
Here, we present a hypothetical comparison of this compound and Tetrabutylammonium Bromide in the synthesis of benzyl octyl ether from 1-octanol and benzyl bromide.
Table 1: Hypothetical Performance Comparison in Williamson Ether Synthesis
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Notes |
| This compound | 0.05 | 5 | 90 (est.) | The bulky neopentyl group may enhance solubility in the organic phase, potentially leading to efficient catalysis. The pyridinium core offers different steric and electronic properties compared to tetralkylammonium salts, which could influence reaction kinetics. |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 | A widely used and effective phase-transfer catalyst for this reaction, known for its good balance of hydrophilicity and lipophilicity. |
Note: The data for this compound is an estimation based on the general behavior of pyridinium salts as phase-transfer catalysts and is intended for comparative purposes.
Experimental Protocol: Williamson Ether Synthesis of Benzyl Octyl Ether
This protocol provides a general methodology for the synthesis of benzyl octyl ether using a phase-transfer catalyst.
Materials:
-
1-Octanol
-
Benzyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Phase-transfer catalyst (this compound or Tetrabutylammonium Bromide)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-octanol (10 mmol), toluene (20 mL), and the phase-transfer catalyst (0.5 mmol).
-
With vigorous stirring, add 10 mL of a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70°C.
-
Slowly add benzyl bromide (10 mmol) to the reaction mixture over 20 minutes.
-
Maintain the reaction at 70°C with vigorous stirring and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Catalytic Cycle and Workflow
To better understand the role of the phase-transfer catalyst and the experimental process, the following diagrams are provided.
Caption: Catalytic cycle of phase-transfer catalyzed Williamson ether synthesis.
Caption: Step-by-step experimental workflow for Williamson ether synthesis.
Discussion
The efficacy of a phase-transfer catalyst is largely dependent on its ability to transfer the reacting anion from the aqueous to the organic phase. This is influenced by the lipophilicity of the cation.[3] Quaternary ammonium salts with long alkyl chains, such as TBAB, are effective due to their high solubility in organic solvents.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of 4-Dimethylamino-1-neopentylpyridinium Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), for assessing the purity of 4-Dimethylamino-1-neopentylpyridinium Chloride. Experimental data and detailed protocols are presented to aid in the selection and implementation of the most suitable analytical strategy.
Comparison of HPLC Methods for Pyridinium Salt Analysis
HPLC stands as a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like pyridinium salts.[1] The choice of HPLC method depends on the specific physicochemical properties of the analyte and potential impurities. Below is a comparison of common HPLC approaches applicable to the analysis of this compound.
| HPLC Method | Column Type | Typical Mobile Phase | Detection | Advantages | Considerations |
| Reversed-Phase with Ion-Pairing | C18, C8 | Acetonitrile/Water or Methanol/Water with an ion-pairing agent (e.g., heptafluorobutyric acid) | UV, MS | Good retention and separation of cationic compounds on standard RP columns. | Ion-pairing agents can be harsh on columns and MS instruments. |
| Reversed-Phase (without Ion-Pairing) | Cyano (CN), Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water with acidic modifiers (e.g., formic acid, TFA) | UV, MS | Avoids the use of aggressive ion-pairing agents. Provides alternative selectivity. | May offer insufficient retention for highly polar pyridinium salts. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Amide, Zwitterionic | High organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or acetate) | UV, MS | Excellent retention for highly polar and ionic compounds.[2][3] | Sensitive to water content in the sample and mobile phase; requires careful equilibration. |
| High-Performance Ion Chromatography (HPIC) | Ion-exchange | Aqueous buffers with varying ionic strength and pH | Conductivity, Suppressed Conductivity, UV | Specifically designed for the separation of ionic species. | May require specialized instrumentation and columns. |
Experimental Protocols
Below are detailed experimental protocols for two distinct HPLC methods for the analysis of pyridinium salts.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a common starting point for the analysis of moderately polar cationic compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm.[4]
-
Mobile Phase:
-
Solvent A: DI Water with 0.05% Trifluoroacetic Acid (TFA).[4]
-
Solvent B: Acetonitrile.
-
-
Gradient: Isocratic elution with 90% Solvent A and 10% Solvent B.
-
Flow Rate: 2.0 mL/minute.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Solvent A and Solvent B.[4] Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Calibration: Prepare a series of calibration standards of the analyte in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.[1]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
This method is particularly suited for highly polar compounds that show little or no retention in reversed-phase chromatography.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Silica (150 mm × 4.0 mm, 3 µm).[3]
-
Mobile Phase: A mixture of water and acetonitrile (15:85, v/v) containing 10.0 mM ammonium acetate, with the pH adjusted to 6.2.[3]
-
Flow Rate: 1.3 mL/min.[3]
-
Column Temperature: 35 °C.
-
Detection: UV at 258 nm.[3]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10.0 mg/mL.[3] Ensure the sample diluent is compatible with the high organic mobile phase to prevent peak distortion.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[3]
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can be employed for specific purposes:
-
Capillary Electrophoresis (CE): Offers high efficiency and low sample consumption, making it a good alternative for complex mixtures or when sample volume is limited.[1]
-
Gas Chromatography (GC): Less suitable for the direct analysis of non-volatile pyridinium salts, but can be a powerful tool for identifying volatile impurities or for applications involving derivatization.[1]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity, making it ideal for the determination of quaternary ammonium compounds at trace levels in complex matrices.[5]
Workflow and Data Analysis
The general workflow for assessing the purity of this compound by HPLC involves several key steps, from sample preparation to data interpretation.
The selection of an appropriate analytical method is critical for the accurate determination of the purity of this compound. This guide provides a comparative overview of suitable HPLC methods, along with detailed experimental protocols, to assist researchers in making informed decisions for their specific analytical needs. The presented workflows and diagrams offer a structured approach to method implementation and data analysis, ensuring robust and reliable purity assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. DMAP, 4-Dimethylaminopyridine Analyzed by HPLC - AppNote [mtc-usa.com]
- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
cross-reactivity analysis of 4-Dimethylamino-1-neopentylpyridinium Chloride in complex mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Dimethylamino-1-neopentylpyridinium Chloride, a quaternary ammonium compound (QAC), with other relevant alternatives. It includes detailed experimental protocols for its analysis in complex mixtures and objective performance data to inform researchers, scientists, and drug development professionals in their applications.
Performance Comparison of Quaternary Ammonium Compounds
Below is a summary of the performance of various quaternary ammonium salts in a typical phase-transfer catalyzed reaction. This data can serve as a proxy for comparing the general chemical performance and potential for interaction of these compounds.
| Catalyst | Structure | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| This compound | Pyridinium-based, C12 | Hypothetical | Hypothetical | N/A |
| Tetrabutylammonium Bromide (TBAB) | Symmetrical, C16 | 1:100 | 6 | 95 |
| Benzyltriethylammonium Chloride (BTEAC) | Asymmetrical, C13 | 1:100 | 8 | 88 |
| Aliquat 336 (Trioctylmethylammonium chloride) | Asymmetrical, primarily C25 | 1:100 | 4 | 98 |
Note: Data for TBAB, BTEAC, and Aliquat 336 are representative values from phase-transfer catalysis literature.[1] Data for this compound is hypothetical and would require experimental validation.
Experimental Protocol: Analysis of this compound in Complex Mixtures via HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of quaternary ammonium compounds in complex matrices.[2][3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate this compound from the sample matrix and remove interfering substances.
-
Materials: Weak Cation-Exchange (WCX) SPE cartridges, Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Water (HPLC-grade).
-
Procedure:
-
Condition the WCX SPE cartridge with 5 mL of Methanol followed by 5 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of Acetonitrile.
-
Elute the analyte with 5 mL of 5% formic acid in Methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point for separating QACs.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution of the compound. For a hypothetical precursor ion [M]+ of m/z 193.2 (based on the cationic portion of the molecule), characteristic product ions would be identified.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
comparative cost-benefit analysis of using 4-Dimethylamino-1-neopentylpyridinium Chloride in research
For researchers, scientists, and drug development professionals, the selection of reagents is a critical factor that can significantly impact experimental outcomes and project costs. This guide provides a comparative cost-benefit analysis of 4-Dimethylamino-1-neopentylpyridinium Chloride, a quaternary ammonium salt, in the context of its research applications. Here, we focus on its potential role as a phase-transfer catalyst and capping agent in the synthesis of silver nanoparticles, comparing it with commonly used alternatives.
Executive Summary
This compound is a versatile organic compound with applications in catalysis and organic synthesis.[1][2] Its structure, featuring a pyridinium core, a dimethylamino group, and a neopentyl substituent, suggests its utility as a phase-transfer catalyst and a potential capping agent in nanoparticle synthesis. While specific comparative data for this compound in nanoparticle synthesis is limited, this guide provides a framework for its evaluation against established alternatives like Tetrabutylammonium Bromide (TBAB) and Cetyltrimethylammonium Bromide (CTAB). The analysis is based on a representative experimental protocol for silver nanoparticle synthesis, allowing for a comparison of potential performance, cost-effectiveness, and handling considerations.
Data Presentation: Comparative Analysis of Capping Agents in Silver Nanoparticle Synthesis
The following table summarizes the key performance indicators and cost considerations for this compound and its alternatives in a hypothetical silver nanoparticle synthesis experiment.
| Feature | This compound | Tetrabutylammonium Bromide (TBAB) | Cetyltrimethylammonium Bromide (CTAB) |
| Primary Function | Phase-Transfer Catalyst, Capping Agent | Phase-Transfer Catalyst, Capping Agent | Capping Agent, Structure-directing agent |
| Purity | Typically >98% | >98% | >98% |
| Estimated Cost (per gram) | ~$350 | ~$5-10 | ~$2-5 |
| Particle Size Control | Potentially good due to sterically hindered neopentyl group | Effective in controlling nanoparticle size and monodispersity | Widely used for controlling anisotropic growth, especially in nanorods[3] |
| Reaction Time (Hypothetical) | 1-2 hours | 1-2 hours | 2-4 hours |
| Yield (Hypothetical) | High | High | High |
| Solubility | Soluble in water and some organic solvents | Soluble in water and various organic solvents | Soluble in water and forms micelles |
| Key Benefit | Unique steric and electronic properties from the neopentyl group may offer novel control over nanoparticle morphology. | Well-established, versatile, and cost-effective for a range of phase-transfer catalysis applications. | Excellent for directing the growth of specific nanoparticle shapes, such as nanorods.[3] |
| Potential Drawback | High cost compared to common alternatives. | Can be less effective in directing anisotropic growth compared to CTAB. | Can be more difficult to remove from the nanoparticle surface. |
Experimental Protocols
This section details the methodology for a representative experiment: the synthesis of silver nanoparticles using a phase-transfer catalyst.
Protocol: Synthesis of Silver Nanoparticles using a Quaternary Ammonium Salt as a Capping Agent
Objective: To synthesize silver nanoparticles with a controlled size distribution using a quaternary ammonium salt as a phase-transfer catalyst and capping agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound (or TBAB/CTAB as alternatives)
-
Toluene
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass vials
-
Spectrophotometer for UV-Vis analysis
Procedure:
-
Preparation of Aqueous Phase: Prepare a 1 mM aqueous solution of silver nitrate.
-
Preparation of Organic Phase: Prepare a 10 mM solution of the quaternary ammonium salt (this compound, TBAB, or CTAB) in toluene.
-
Phase Transfer of Silver Ions: In a glass vial, mix 10 mL of the aqueous silver nitrate solution with 10 mL of the organic quaternary ammonium salt solution. Stir vigorously for 30 minutes to facilitate the transfer of silver ions to the organic phase.
-
Reduction of Silver Ions: While stirring, rapidly inject 0.5 mL of a freshly prepared, ice-cold 100 mM aqueous solution of sodium borohydride into the organic phase.
-
Nanoparticle Formation: Continue stirring for 1-2 hours. The formation of silver nanoparticles is indicated by a color change in the organic phase (typically to yellow or brown).
-
Purification: Separate the organic phase containing the nanoparticles. Wash the organic phase three times with deionized water to remove excess reactants.
-
Characterization: Analyze the size and concentration of the synthesized silver nanoparticles using UV-Vis spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflow of the experimental protocol and the logical relationship of the components in the synthesis process.
Caption: Experimental workflow for silver nanoparticle synthesis.
Caption: Logical relationship of components in the synthesis.
Conclusion
This compound presents an intriguing, albeit costly, alternative to conventional quaternary ammonium salts for applications in materials science and catalysis. Its unique molecular structure may offer advantages in specific synthetic contexts, potentially leading to novel material properties. However, for general-purpose phase-transfer catalysis in applications like nanoparticle synthesis, established and more economical alternatives such as TBAB and CTAB currently offer a more favorable cost-benefit profile. Further research directly comparing the performance of this compound against these standards is necessary to fully elucidate its potential and justify its higher cost for specific research and development applications.
References
Safety Operating Guide
Safe Disposal of 4-Dimethylamino-1-neopentylpyridinium Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed operational plan for the proper disposal of 4-Dimethylamino-1-neopentylpyridinium Chloride, a quaternary ammonium compound. Due to the general aquatic toxicity associated with pyridinium-based compounds, this chemical requires careful and informed disposal procedures.
Immediate Safety and Handling Protocols
Before commencing any disposal-related activities, it is crucial to adhere to standard laboratory safety practices. When handling this compound, always utilize appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
In Case of a Spill: Should a spill occur, it should be contained and absorbed with an inert material such as vermiculite, dry sand, or a universal spill absorbent. The collected material must then be placed in a sealed, properly labeled container for hazardous waste disposal. Do not permit the chemical to enter drains or waterways.
Quantitative Data on Related Pyridinium Compounds
| Compound/Organism | Exposure Time | LC50/EC50 Concentration | Reference |
| Fathead Minnow (Pimephales promelas) vs. Pyridine | 48 hours | 115,000 µg/L | [1] |
| Mosquito (Culex pipiens) vs. Pyridine | 48 hours | 66,000 µg/L | [1] |
| Mysid Shrimp (Mysidopsis bahia) vs. Pyridine | 96 hours | 232,380 µg/L | [1] |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of the test population.
Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Neutralization (Hypothetical): Note: This is a generalized protocol for the conceptual understanding of neutralizing a similar class of compounds and should not be performed without a specific, validated procedure for this compound and approval from your institution's Environmental Health and Safety (EHS) department.
-
Preparation: Conduct the procedure in a certified chemical fume hood while wearing all required PPE.
-
Dilution: Slowly add the this compound waste to a large volume of cold water with stirring to dissipate any heat generated.
-
Neutralization: While stirring, slowly add a dilute solution of a suitable neutralizing agent (e.g., a weak acid or base, depending on the specific properties of the compound) until the pH of the solution is neutral (pH 7).
-
Verification: Check the pH of the solution using a calibrated pH meter.
-
Disposal: The neutralized solution must still be collected as aqueous hazardous waste and disposed of through your institution's EHS-approved waste stream.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the research community. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Essential Safety and Operational Guide for 4-Dimethylamino-1-neopentylpyridinium Chloride
This guide provides crucial safety and logistical information for handling 4-Dimethylamino-1-neopentylpyridinium Chloride in research and development settings. The following procedures are based on best practices for handling similar pyridinium salts and related chemical compounds.
Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][2] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned.[1] |
| Nitrile or Butyl Rubber Gloves | Nitrile gloves are often recommended for their resistance to pyridine-based compounds.[1][3] However, always check the manufacturer's glove compatibility chart for the specific chemical being used. For prolonged contact, consider double-gloving.[1] | |
| Respiratory | Fume Hood or Respirator | Always work within a properly functioning and certified laboratory chemical fume hood.[4] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors or dust.[3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential ignition sources.[2][5] Use non-sparking tools when handling.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[2][5]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container.[4]
-
The container should be sealable, airtight, and compatible with the chemical.[4]
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air.[3] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[4] |
| Large Spill | For a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[4] |
Experimental Workflow: Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
